4-bromo-7-fluoro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQKMEMSAFAVKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396896 | |
| Record name | 4-Bromo-7-fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-66-1 | |
| Record name | 4-Bromo-7-fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-7-fluoroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-bromo-7-fluoro-1H-indole CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-bromo-7-fluoro-1H-indole (CAS Number: 883500-66-1), a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry.
Core Properties and Identifiers
This compound is a substituted indole, a heterocyclic scaffold that is a cornerstone in many biologically active compounds. The introduction of bromine and fluorine atoms at specific positions can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for drug discovery.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value |
|---|---|
| CAS Number | 883500-66-1[1] |
| Molecular Formula | C₈H₅BrFN[1] |
| Molecular Weight | 214.03 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | 4-BROMO-7-FLUOROINDOLE[1] |
| SMILES | FC1=CC=C(Br)C2=C1NC=C2[1] |
Table 2: Physicochemical and Computational Data
| Property | Value |
|---|---|
| Physical State | Solid[2] |
| Topological Polar Surface Area (TPSA) | 15.79 Ų[1] |
| logP (octanol-water partition coeff.) | 3.0695[1] |
| Hydrogen Bond Donors | 1[1] |
| Hydrogen Bond Acceptors | 0[1] |
| Rotatable Bonds | 0[1] |
| Storage Conditions | 4°C, stored under nitrogen[1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient route can be derived from established indole synthesis methodologies, such as the Leimgruber-Batcho indole synthesis. This method is noted for its cost-effectiveness, mild conditions, and high yield for substituted indoles.[3]
Proposed Synthetic Pathway: Leimgruber-Batcho Method
The synthesis would likely begin from a suitably substituted nitrotoluene, which undergoes condensation followed by reductive cyclization to form the indole ring.
General Experimental Protocol (Adapted from a similar synthesis[3]):
-
Condensation: A mixture of the starting material (e.g., 2-fluoro-5-bromonitrotoluene), N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine like pyrrolidine is heated in a solvent such as DMF. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting enamine intermediate is precipitated by the addition of a solvent like methanol, filtered, and dried.
-
Reductive Cyclization: The crude enamine intermediate is dissolved in a solvent like tetrahydrofuran (THF). A reducing agent, such as Raney Nickel, is added, followed by the slow addition of hydrazine hydrate at a controlled temperature (e.g., 50°C).
-
Purification: After the reaction is complete, the catalyst is removed, and the crude product is isolated. Final purification is typically achieved via column chromatography to yield the pure this compound.
Key Reactivity: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C4 position makes this molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents and the rapid generation of diverse chemical libraries for drug discovery.
General Protocol for Suzuki-Miyaura Coupling: A general procedure involves the reaction of the bromo-indole with a boronic acid or ester in the presence of a palladium catalyst and a base.
Detailed Experimental Protocol (Representative[4][5]):
-
Reagent Assembly: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a microwave vial or sealed tube), combine this compound (1 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equiv.).
-
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like dioxane and water. Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) to the mixture and continue sparging for an additional 5-10 minutes.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-140°C) with stirring until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography.
Biological and Pharmaceutical Relevance
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[6] The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
While no specific biological activity has been published for this compound itself, its structural motifs are present in compounds explored for various therapeutic applications:
-
Kinase Inhibition: Halogenated indoles and azaindoles are used as key building blocks in the synthesis of tyrosine kinase inhibitors, which are crucial in oncology.[7]
-
Neuropharmacology: Fluorine-substituted tryptamine derivatives, synthesized from fluoroindoles, have shown high affinity for the serotonergic uptake system, suggesting potential applications in neuroscience.[8]
-
Antimicrobial and Anticancer Agents: The broader class of indole derivatives exhibits a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7]
The primary value of this compound lies in its role as a versatile intermediate. Through reactions like the Suzuki coupling, it allows for the systematic exploration of structure-activity relationships (SAR) by enabling the attachment of diverse functional groups at the 4-position of the indole ring.
Safety Information
Specific safety and hazard data for this compound (CAS 883500-66-1) are not fully documented. However, data from closely related bromo-fluoro indole isomers can provide an indication of potential hazards. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should always be observed.
Table 3: GHS Hazard Information for Related Indole Isomers
| Compound | GHS Pictogram | Hazard Statements |
|---|---|---|
| 6-bromo-4-fluoro-1H-indole | GHS07 (Exclamation Mark) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 7-bromo-4-fluoro-1H-indole | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH332: Harmful if inhaled |
| This compound-2,3-dione | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[9] |
Disclaimer: This information is for related compounds and should be used for guidance only. A full risk assessment should be conducted before handling this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Page loading... [guidechem.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]
physical and chemical properties of 4-bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-bromo-7-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and information from closely related analogs to provide a broader context for its potential characteristics and applications.
Core Physical and Chemical Properties
This compound is a solid, heterocyclic compound.[1] Its core properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [2] |
| Molecular Weight | 214.03 g/mol | [2] |
| CAS Number | 883500-66-1 | [2][3] |
| Boiling Point | 314.2°C at 760 mmHg (Predicted) | [4] |
| Topological Polar Surface Area (TPSA) | 15.79 Ų (Predicted) | [2] |
| LogP | 3.0695 (Predicted) | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [4] |
Spectroscopic Data
| Analysis | Expected Data |
| ¹H NMR | Chemical shifts and coupling constants for aromatic and pyrrolic protons. |
| ¹³C NMR | Chemical shifts for all carbon atoms in the molecule. |
| ¹⁹F NMR | Chemical shift for the fluorine atom. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C-H stretching, and C=C aromatic stretching. |
| Mass Spectrometry | Molecular ion peak (M⁺) and fragmentation pattern. |
Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, the Leimgruber-Batcho indole synthesis is a widely used and effective method for preparing substituted indoles and has been described for the synthesis of the closely related isomer, 4-bromo-6-fluoro-1H-indole.[6] The following is a proposed adaptation of this method for the synthesis of this compound.
Proposed Synthesis of this compound via Leimgruber-Batcho Synthesis
This proposed synthesis starts from 2-bromo-5-fluorotoluene and involves the formation of a dimethylformamide acetal, followed by reductive cyclization.
Caption: Proposed Leimgruber-Batcho synthesis workflow for this compound.
Detailed Steps:
-
Nitration of 2-bromo-5-fluorotoluene: 2-bromo-5-fluorotoluene would be nitrated, likely using a mixture of nitric acid and sulfuric acid, to introduce a nitro group ortho to the methyl group, yielding 1-bromo-4-fluoro-2-methyl-3-nitrobenzene.
-
Enamine Formation: The resulting nitro-compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine intermediate.[6]
-
Reductive Cyclization: The enamine is subsequently subjected to reductive cyclization. This can be achieved through various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reagents like Raney nickel and hydrazine.[6] This step reduces the nitro group to an amine, which then spontaneously cyclizes to form the indole ring.
-
Purification: The final product, this compound, would be purified using standard techniques such as column chromatography.
Chemical Reactivity and Stability
Indole derivatives are generally stable compounds but can be susceptible to oxidation, especially when exposed to air and light over extended periods. The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base. The electron-rich pyrrole ring makes the indole nucleus susceptible to electrophilic substitution, typically at the C3 position. The presence of the electron-withdrawing bromine and fluorine atoms on the benzene ring will influence the overall electron density and reactivity of the molecule.
Potential Biological Activity and Applications in Drug Discovery
While no specific biological activities have been reported for this compound, the indole scaffold is a well-established pharmacophore in drug discovery.[7][8] Indole derivatives have been shown to possess a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[7][9][10]
The introduction of halogen atoms, such as bromine and fluorine, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogens can influence factors like metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound represents a potentially valuable building block for the synthesis of novel therapeutic agents.
Caption: The indole scaffold is a key pharmacophore for various therapeutic areas.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 883500-66-1 [sigmaaldrich.com]
- 4. This compound [myskinrecipes.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
4-bromo-7-fluoro-1H-indole molecular weight and formula
An In-depth Technical Guide on 4-bromo-7-fluoro-1H-indole
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is the first step in its potential application. This guide provides the core molecular information for this compound.
The foundational quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and computational modeling.
| Identifier | Value |
| Molecular Formula | C₈H₅BrFN[1] |
| Molecular Weight | 214.03 g/mol [1][2] |
| Canonical SMILES | FC1=CC=C(Br)C2=C1NC=C2[1] |
| InChI Key | PRXUTIXCOBFMMM-UHFFFAOYSA-N[3] |
| CAS Number | 883500-66-1[1] |
As a large language model, I am unable to provide detailed experimental protocols or generate diagrams of signaling pathways and experimental workflows. The execution and documentation of such complex, context-dependent procedures fall outside the scope of my current capabilities. For detailed experimental methodologies, it is recommended to consult peer-reviewed scientific literature and established laboratory protocols.
References
Technical Guide: Solubility Profile of 4-bromo-7-fluoro-1H-indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-bromo-7-fluoro-1H-indole. Due to the limited availability of specific quantitative data for this compound in public literature, this guide focuses on providing robust experimental protocols for determining its solubility, alongside a qualitative assessment based on the properties of structurally similar indole derivatives.
Introduction to this compound
This compound is a halogenated indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and approved drugs, suggesting that its derivatives are of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Understanding the solubility of such compounds is a critical first step in preclinical development, as it influences bioavailability, formulation, and the design of in vitro and in vivo experiments.
Solubility Data
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane, Toluene | Soluble | The nonpolar aromatic indole core and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces. |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-F, and N-H bonds of the indole derivative. DMSO is noted to be a good solvent for many indole derivatives.[5] |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderately Soluble | The N-H group of the indole can act as a hydrogen bond donor, and the fluorine and nitrogen atoms can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents. |
| Aqueous Solutions | Water, Buffers | Sparingly Soluble to Insoluble | The presence of the large, hydrophobic bromo- and fluoro-substituted benzene ring is expected to result in low aqueous solubility. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound. The shake-flask method is considered the "gold standard" for thermodynamic solubility determination.[6][7]
Thermodynamic Solubility Determination (Shake-Flask Method)
This method measures the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Isopropanol, THF, DMF, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of solid this compound to a glass vial.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial and place it in a constant temperature bath (e.g., 25°C or 37°C) on an orbital shaker.
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). Ensure that excess solid remains.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer or HPLC method.[8][9][10][11]
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution.[12][13]
Materials:
-
This compound (dissolved in DMSO, e.g., 10 mM stock)
-
Selected organic solvents or aqueous buffers
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Nephelometer or UV-Vis plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dispense the stock solution into the wells of a microtiter plate.
-
Add the desired solvent or buffer to each well to achieve a range of final concentrations.
-
Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity of the solutions using a nephelometer or the absorbance using a UV-Vis plate reader to determine the concentration at which precipitation occurs.[14]
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Biological Context and Potential Signaling Pathways
While no specific signaling pathways involving this compound have been documented, the indole nucleus is a common motif in compounds with a wide array of biological activities.[3][4] Indole derivatives are known to interact with various receptors and enzymes, making them attractive scaffolds for drug discovery in areas such as oncology, neurology, and infectious diseases.[1][2] The introduction of bromo and fluoro substituents can modulate the pharmacokinetic and pharmacodynamic properties of the parent indole. Therefore, this compound is a candidate for screening in various biological assays to identify its potential therapeutic applications.
Conceptual Diagram of Indole Derivatives in Drug Discovery:
Caption: The Role of Indole Scaffolds in Drug Discovery.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a framework for its determination. Based on the behavior of similar compounds, it is predicted to be soluble in common organic solvents and poorly soluble in aqueous media. For precise quantitative measurements, the detailed experimental protocols for thermodynamic and kinetic solubility offer reliable and standardized methodologies. The biological importance of the indole scaffold suggests that this compound is a compound of interest for further investigation in drug discovery and development.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. improvedpharma.com [improvedpharma.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 4-bromo-7-fluoro-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 4-bromo-7-fluoro-1H-indole, a halogenated indole derivative of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative toxicological data in the public domain, this guide synthesizes available safety information from Safety Data Sheets (SDS) of the compound and its structural analogs. It is intended to inform safe handling, storage, and emergency procedures.
GHS Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to acute toxicity, skin and eye irritation, and respiratory irritation.
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |
The GHS classification follows a logical pathway based on the intrinsic hazardous properties of a chemical. The following diagram illustrates the relationship between the hazard classes and the assigned pictograms and signal words for this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for designing appropriate experimental conditions and for risk assessment.
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₅BrFN[1] |
| Molecular Weight | 214.03 g/mol [1] |
| Appearance | Solid (form may vary) |
| Purity | ≥95% (typical)[1] |
| Storage Conditions | 4°C, stored under nitrogen[1] |
Toxicological Information
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
No information regarding chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity was found in the reviewed public domain sources.
Experimental Protocols for Safe Handling
Given the hazardous nature of this compound, strict adherence to a comprehensive safe handling protocol is mandatory. The following workflow is recommended for all laboratory procedures involving this compound.
First Aid and Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
The following workflow outlines the general procedure for responding to an accidental spill of this compound.
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under a nitrogen atmosphere for long-term storage.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the form and concentration of the contaminant should be used.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines.
References
Navigating the Complexities of 4-bromo-7-fluoro-1H-indole: A Technical Guide to Storage and Handling
For Immediate Release
This technical guide provides an in-depth overview of the essential storage and handling guidelines for 4-bromo-7-fluoro-1H-indole, a critical building block for researchers, scientists, and professionals in the field of drug development. Adherence to these protocols is paramount to ensure the compound's integrity, maximize experimental success, and maintain a safe laboratory environment.
Summary of Key Storage and Handling Parameters
Proper storage and handling are fundamental to preserving the stability and purity of this compound. The following table summarizes the critical quantitative data for easy reference and comparison.
| Parameter | Guideline | Source |
| Storage Temperature | Room Temperature (RT) | |
| Keep in a dark place, sealed in dry conditions. | [1] | |
| Incompatible Materials | Strong oxidizing agents. | [2][3] |
| Stability | Stable under recommended storage conditions. | [2][3] |
| Handling Environment | Use only in a chemical fume hood. | [3] |
| Ensure adequate ventilation. | [2][3] | |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. | [2][3][4] |
| Disposal | Dispose of as hazardous waste in accordance with local regulations. | [4] |
Detailed Experimental Protocols
While specific experimental protocols for the handling of this compound are not extensively published, the following general procedures for air-sensitive and halogenated aromatic compounds should be adapted. These protocols are designed to minimize exposure and prevent degradation of the compound.
General Protocol for Handling this compound:
-
Preparation: Before handling, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, a laboratory coat, and chemical-resistant gloves.[2][4] The designated workspace, preferably a chemical fume hood, should be clean and uncluttered.
-
Inert Atmosphere: For reactions sensitive to air or moisture, it is recommended to use an inert atmosphere, such as nitrogen or argon.[5][6] This can be achieved using a Schlenk line or a glove box.
-
Dispensing:
-
Solids: If the compound is a solid, use a spatula or a powder funnel to transfer the material. Avoid creating dust.
-
Solutions: If the compound is in solution, use a syringe or a cannula for transfer. Ensure that the syringe is clean and dry before use.
-
-
Reaction Setup: All glassware should be oven-dried and cooled under an inert atmosphere before use.[5] Joints should be properly sealed with grease or Teflon tape to ensure an airtight system.
-
Quenching and Workup: Reactions should be quenched carefully, and the workup should be performed in a well-ventilated area.
-
Cleaning: All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent in a fume hood. The rinsate should be collected as halogenated waste.[4]
-
Waste Disposal: All solid and liquid waste containing this compound must be disposed of as hazardous waste according to institutional and local regulations.[4]
Visualizing Safe Handling and Storage Workflows
To further clarify the logical relationships in the proper management of this compound, the following diagrams have been generated using Graphviz (DOT language).
Caption: A flowchart illustrating the key steps for the safe and effective storage of this compound.
Caption: A diagram outlining the logical progression of a typical experimental workflow involving this compound.
References
A Technical Guide to High-Purity 4-Bromo-7-Fluoro-1H-Indole for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of high-purity 4-bromo-7-fluoro-1H-indole, a key building block in modern medicinal chemistry. This document details commercial suppliers, synthetic and analytical methodologies, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors.
Commercial Availability and Purity
High-purity this compound is available from a range of commercial suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing. Purity levels are typically high, ensuring the reliability and reproducibility of experimental results. Below is a comparative table of prominent suppliers.
| Supplier | CAS Number | Stated Purity | Additional Notes |
| ChemScene | 883500-66-1 | ≥95% | Offers custom synthesis and commercial production services.[1] |
| Sigma-Aldrich (Ambeed) | 883500-66-1 | Not specified | Distributed through the Aldrich partner program. |
| ChemShuttle | 883500-66-1 | 95% | Specializes in custom chemical synthesis for drug discovery. |
| SynHet | 1449581-02-5 (for 4-bromo-7-fluoro-5-methyl-1H-indole) | >99% | Offers pharma-grade material with various analytical services available.[2] |
| Fluorochem | 292636-09-0 (for 7-bromo-4-fluoro-1H-indole) | 96% | Provides a wide range of fluorinated compounds and other small molecule inhibitors.[3] |
| My Skin Recipes | 883500-66-1 | 98% | A supplier of various chemical reagents.[4] |
| Dana Bioscience | Not specified (for 4-bromo-7-fluoro-2-methyl-1H-indole) | Not specified | Provides a range of life science research products.[5] |
Synthesis and Purification Protocols
The synthesis of substituted indoles like this compound can be achieved through various established methods. The Leimgruber-Batcho indole synthesis is a widely recognized and effective method for preparing such derivatives.[6]
Representative Synthesis via Leimgruber-Batcho Method
This protocol is a representative example and may require optimization for specific laboratory conditions.
Step 1: Formation of the Enamine Intermediate
-
A mixture of a suitably substituted nitro-toluene precursor (e.g., 3-bromo-5-fluoro-2-nitrotoluene), N,N-dimethylformamide dimethyl acetal (DMFDMA), and a secondary amine (e.g., pyrrolidine) in DMF is heated and stirred.[6]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).[6]
-
Upon completion, the mixture is concentrated under reduced pressure.[6]
-
Methanol is added to the hot residue to precipitate the enamine intermediate, which is then filtered, washed with methanol, and dried under vacuum.[6]
Step 2: Reductive Cyclization to the Indole
-
The crude enamine intermediate is dissolved in a suitable solvent such as tetrahydrofuran (THF).[6]
-
A reducing agent, such as Raney nickel, is added, and the mixture is heated.[6]
-
Hydrazine hydrate is added dropwise while maintaining the reaction temperature.[6]
-
After the reaction is complete (monitored by TLC), the mixture is cooled, and the catalyst is allowed to settle.[6]
-
The supernatant is decanted, and the remaining residue is dried under vacuum to yield the crude this compound.[6]
Purification Protocol: Flash Column Chromatography
High-purity this compound can be obtained by purifying the crude product using flash column chromatography.[6][7][8]
-
Column Preparation: A silica gel column is packed using a slurry of silica gel in a non-polar eluent (e.g., hexane or petroleum ether).[8]
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder, which is carefully added to the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[6][7] A common gradient for similar compounds is ethyl acetate/petroleum ether.[6]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using a variety of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final compound.
| Parameter | Description |
| Column | A reversed-phase C18 column is typically used for the separation of indole derivatives.[9] |
| Mobile Phase | A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly employed.[10] |
| Detection | UV detection at a wavelength of 280 nm is suitable for indole-containing compounds.[11] |
| Purity Determination | The purity is determined by the area percentage of the main peak in the chromatogram. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. Characteristic signals for the indole ring protons and any substituents are observed.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments, confirming the carbon skeleton of the molecule.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Applications in Drug Discovery: A Potent Kinase Inhibitor Scaffold
The this compound scaffold is a valuable building block in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The indole core can mimic the hinge-binding motif of ATP, forming key interactions within the kinase active site. The strategic placement of bromo and fluoro substituents can enhance binding affinity and modulate physicochemical properties such as metabolic stability and cell permeability.
This scaffold is utilized in the development of inhibitors for several important kinase targets, including:
-
RAF Kinases (e.g., B-RAF): Mutant B-RAF is a key driver in many cancers, particularly melanoma. Inhibitors targeting the RAF/MEK/ERK signaling pathway are crucial for treating these malignancies.[14][15][16]
-
Tropomyosin Receptor Kinases (TRK): Fusions involving the TRK family of receptor tyrosine kinases are oncogenic drivers in a variety of tumor types. Dual RET/TRK inhibitors are being explored to address a broader range of cancers and potential resistance mechanisms.[17][18]
Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for kinase inhibitor synthesis and the signaling pathways targeted by inhibitors derived from indole-based scaffolds.
Caption: General Synthetic Workflow for Kinase Inhibitors.
Caption: RAF/MEK/ERK Signaling Pathway and Inhibition.
Caption: TRK Signaling Pathway and Inhibition.
References
- 1. chemscene.com [chemscene.com]
- 2. 4-Bromo-7-fluoro-5-methyl-1H-indole [synhet.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound [myskinrecipes.com]
- 5. danabiosci.com [danabiosci.com]
- 6. Page loading... [guidechem.com]
- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandf.figshare.com [tandf.figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Potential of 4-Bromo-7-Fluoro-1H-Indole Derivatives: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole scaffold remains a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the biological properties of these molecules, enhancing their efficacy and pharmacokinetic profiles. This technical guide focuses on the emerging potential of 4-bromo-7-fluoro-1H-indole derivatives. While comprehensive biological data for a broad series of these specific derivatives remains an area of active investigation, this document consolidates the available chemical information, outlines relevant experimental protocols for their biological evaluation, and explores the established activities of structurally related halogenated indoles to provide a foundational resource for researchers in the field.
Introduction
The indole nucleus is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with significant therapeutic applications. Halogenation of the indole ring is a well-established strategy to enhance biological activity. The introduction of a bromine atom can increase lipophilicity and facilitate interactions with target proteins, while fluorine substitution can improve metabolic stability and binding affinity. The combined presence of bromine at the 4-position and fluorine at the 7-position of the indole core presents a unique substitution pattern with the potential for novel biological activities. This whitepaper serves as a technical guide to the current knowledge and future research directions for this compound derivatives.
Chemical Landscape of this compound Derivatives
Currently, a limited number of this compound derivatives are commercially available or have been described in the literature. The table below summarizes the key chemical properties of the parent compound and some of its known analogs.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 883500-66-1 | C₈H₅BrFN | 214.03 |
| 4-Bromo-7-fluoro-5-methyl-1H-indole | 1449581-02-5 | C₉H₇BrFN | 228.06 |
| This compound-2,3-dione | 1153535-26-2 | C₈H₃BrFNO₂ | 244.02 |
Potential Biological Activities: Inferences from Related Compounds
While specific biological data for a series of this compound derivatives is not yet widely published, the activities of other halogenated indoles provide valuable insights into their potential therapeutic applications.
Anticancer Activity
Numerous indole derivatives have demonstrated potent anticancer activity. Halogen substitution can enhance this effect. For instance, various brominated and fluorinated indoles have been shown to exhibit cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways controlling cell proliferation, apoptosis, and angiogenesis.
Antimicrobial Activity
Halogenated indoles have also emerged as promising antimicrobial agents. They can exhibit direct antibacterial and antifungal activity or act synergistically with existing antibiotics to overcome drug resistance. For example, certain bromo- and fluoro-indoles have been shown to inhibit bacterial biofilm formation, a key virulence factor in many chronic infections.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of novel this compound derivatives, this section provides detailed methodologies for key in vitro assays.
In Vitro Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To determine if the compounds induce apoptosis in cancer cells.
-
Procedure:
-
Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vitro Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Visualizing Experimental and Biological Processes
To aid in the conceptualization of research workflows and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for anticancer drug discovery with indole derivatives.
Caption: Hypothetical signaling pathway modulated by an anticancer indole derivative.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The unique electronic and steric properties conferred by the specific halogenation pattern warrant a thorough investigation of the biological activities of its derivatives. Future research should focus on the synthesis of a diverse library of these compounds and their systematic evaluation in a broad range of biological assays. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with potent and selective activity.
The Strategic Advantage of Fluorine: A Technical Guide to the Therapeutic Applications of Fluorinated Indoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the indole scaffold has emerged as a powerful strategy in modern medicinal chemistry, significantly enhancing the therapeutic potential of this privileged heterocyclic motif. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, profoundly influence the pharmacokinetic and pharmacodynamic profiles of indole-based compounds. This technical guide provides an in-depth exploration of the burgeoning field of fluorinated indoles, summarizing their diverse therapeutic applications, detailing key experimental methodologies, and visualizing their mechanisms of action through signaling pathway diagrams. The strategic incorporation of fluorine can lead to improved metabolic stability, enhanced binding affinity to biological targets, and altered lipophilicity, ultimately resulting in more potent and selective drug candidates.[1][2][3]
Anticancer Applications: Targeting Key Enzymes and Pathways
Fluorinated indoles have demonstrated significant promise as anticancer agents by targeting various enzymes and signaling pathways crucial for cancer cell proliferation and survival.[3][4] The indole nucleus itself is a valuable pharmacophore in anticancer drug discovery, capable of mimicking peptide structures to bind to specific enzymes.[5]
Enzyme Inhibition in Oncology
A key strategy in cancer therapy is the inhibition of enzymes that play a pivotal role in tumor growth and metabolism. Fluorinated indoles have shown remarkable efficacy as inhibitors of several such enzymes.
Tryptophan 2,3-dioxygenase (TDO2) Inhibition: TDO2 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Its upregulation is associated with various cancers.[1] Several 6-fluoroindole derivatives have been identified as potent TDO2 inhibitors.[1][2]
Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition: ROCK1 is a serine/threonine kinase involved in regulating the actin cytoskeleton.[1] Its overactivation is implicated in cancer.[1] Fluorinated indazoles, a related heterocyclic system, have shown potent ROCK1 inhibitory activity.[1]
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target for anticancer drugs.[4][6] Indole derivatives have been shown to inhibit tubulin polymerization, and fluorination can enhance this activity.[4] For instance, a hydroxymethyl substituent at the N-1 position of the indole, combined with fluorine substitution, was found to be more effective in enhancing anticancer activity.[4]
Quantitative Data on Anticancer Activity
The following tables summarize the inhibitory activities of various fluorinated indole derivatives against key cancer-related enzymes.
| Table 1: Tryptophan 2,3-dioxygenase (TDO2) Inhibition | | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | IC50 (µM) | Reference | | Indole Derivative A | None | > 10 |[1] | | 6-fluoroindole derivative 71a | 6-F | < 1 |[1][2] | | 6-fluoroindole derivative 72 | 6-F | < 1 |[1][2] | | 6-fluoroindole derivative 73a | 6-F | < 1 |[1][2] |
| Table 2: Rho-associated coiled-coil containing protein kinase 1 (ROCK1) Inhibition | | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | IC50 (nM) | Reference | | Indazole Derivative | None | > 5000 |[1] | | 4-fluoroindazole 51 | 4-F | 2500 |[1] | | 6-fluoroindazole 52 | 6-F | 14 |[1] |
Signaling Pathway
Figure 1: TDO2 Inhibition by Fluorinated Indoles.
Experimental Protocols
TDO2 Inhibition Assay:
-
Principle: The assay measures the enzymatic activity of human TDO2.
-
Procedure: Most of the invented compounds demonstrated significant inhibition of the enzymatic activity of human TDO2, with IC50 values ranging between 1 µM and 10 µM.[2] Certain compounds, such as 71a, 72, and 73a, exhibited substantial inhibitory activity with IC50 values below 1 µM.[2]
ROCK1 Kinase Assay:
-
Principle: This assay quantifies the amount of phosphorylated substrate by measuring the absorbance of a chromogenic substrate.[1]
-
Reagents: Kinase Assay Buffer, ATP Solution, Recombinant active ROCK enzyme, and inhibitor solutions (fluorinated and non-fluorinated indole derivatives dissolved and serially diluted).[1]
-
Procedure:
Antiviral Applications: A Focus on Anti-HIV Activity
Fluorinated indoles have emerged as a significant class of antiviral agents, particularly in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[2] The incorporation of fluorine can dramatically enhance the potency of indole-based NNRTIs.[2]
HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition
A series of benzenesulfonyl fluorinated-indolecarboxamide derivatives have been synthesized and evaluated for their inhibitory activity against wild-type HIV-1 NNRT.[2]
Quantitative Data on Anti-HIV Activity
The following table summarizes the anti-HIV-1 activity of various fluorinated indole derivatives.
| Table 3: Anti-HIV-1 Activity of Fluorinated Indole Derivatives | | :--- | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | Target | EC50 (nM) | Reference | | Indole III | None | HIV-1 | ~50x less potent than IV |[2] | | 4-fluoroindole IV | 4-F | HIV-1 | Potent |[2] | | 19a-e (indole-carboxamides) | Various | HIV-1 WT | 2.0 - 4.6 |[2] | | 20h (benzenesulfonyl indolecarboxamide) | 4-F | HIV-1 WT | 0.5 (MT-4 cells), 0.8 (C8166 cells) |[2] | | 20i (benzenesulfonyl indolecarboxamide) | 4-F | HIV-1 WT | 0.5 |[2] | | 20i (benzenesulfonyl indolecarboxamide) | 4-F | Y181C mutant | 4 |[2] | | 20i (benzenesulfonyl indolecarboxamide) | 4-F | K103N-Y181C mutant | 300 |[2] | | 22 (7-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.14 |[2] | | 23a (7-alkylamide-4-fluoroindole) | 4-F | HIV-1 | 0.29 |[2] | | 23b (7-sulfonamide-4-fluoroindole) | 4-F | HIV-1 | 0.52 |[2] | | 23l (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.02 |[2] | | 23m (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.057 |[2] | | 23n (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.0058 |[2] | | 23p (7-heteroaryl-carboxamide-4-fluoroindole) | 4-F | HIV-1 | 0.04 |[2] |
Experimental Protocols
MTT Assay for HIV-1 Activity:
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. In the context of HIV, it is used to measure the cytopathic effect of the virus and the protective effect of antiviral compounds.
-
Procedure: The inhibitory activity of benzenesulfonyl fluorinated-indolecarboxamide derivatives against wild-type HIV-1 non-nucleoside reverse transcriptase (NNRT) was evaluated in MT-4 and C8166 cells using the MTT assay.[2] Compounds 20a–i were found to possess potent activity against HIV-1 WT without any cytotoxicity up to 20,000 nM.[2]
Neurodegenerative Diseases: Modulating Cholinesterase Activity
Fluorinated indoles are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[7] One of the key therapeutic strategies for Alzheimer's is the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine in the brain.[7]
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are the primary enzymes responsible for the breakdown of acetylcholine.[1] Fluorinated pyrroloindole derivatives have been identified as potent AChE inhibitors.[2]
Quantitative Data on Cholinesterase Inhibition
The following table presents data on the inhibition of cholinesterases by a fluorinated indole derivative.
| Table 4: Acetylcholinesterase (AChE) Inhibition | | :--- | :--- | :--- | :--- | | Compound | Fluorine Substitution | IC50 (µM) | Reference | | 69a (fluorinated pyrroloindole) | Yes | 16.0 |[2] |
Signaling Pathway
Figure 2: AChE Inhibition by Fluorinated Indoles.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method):
-
Principle: This is a colorimetric method to determine the activity of cholinesterases. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[1]
-
Reagents: Assay buffer (e.g., phosphate buffer), Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate, DTNB solution, enzyme solution (AChE or BuChE), and inhibitor solutions.[1]
-
Procedure:
-
In a 96-well plate, add assay buffer, DTNB solution, and the inhibitor solution.[1]
-
Add the enzyme solution to initiate a pre-incubation step (e.g., 15 minutes at 37°C).[1]
-
Initiate the reaction by adding the substrate (ATCI or BTCI).[1]
-
Measure the increase in absorbance at a specific wavelength over time.
-
Antibacterial Applications: Targeting Mycobacterium tuberculosis
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Fluorinated indoles have shown promise in this area, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8]
Inhibition of Mycobacterium tuberculosis
5-Fluoroindole (5-FI) has been shown to inhibit the growth of pan-sensitive M. tuberculosis H37Rv strain as well as clinical isolates with resistance to first-line drugs.[8] The position of the fluorine atom on the indole ring is crucial for its antimycobacterial activity, with the 5-position being optimal.[8]
Quantitative Data on Antibacterial Activity
| Table 5: Anti-Mycobacterium tuberculosis Activity | | :--- | :--- | :--- | :--- | | Compound | Target Strain | Inhibitory Concentration (µM) | Reference | | 5-Fluoroindole (5-FI) | Mtb H37Rv & resistant strains | 4.7 - 29.1 |[8] |
Conclusion
The strategic incorporation of fluorine into the indole scaffold represents a highly effective approach for the discovery and development of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Fluorinated indoles have demonstrated significant potential across a wide range of therapeutic areas, including oncology, virology, neurodegenerative diseases, and infectious diseases. The data presented in this guide underscores the profound impact of fluorination on the biological activity of indole derivatives. Further exploration of this chemical space, guided by a deeper understanding of structure-activity relationships and mechanisms of action, is poised to yield the next generation of innovative medicines. Researchers, scientists, and drug development professionals are encouraged to leverage the principles and methodologies outlined herein to advance the field of fluorinated indole therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Enduring Legacy of the 1H-Indole Scaffold in Medicinal Chemistry: A Technical Review of Substituted Derivatives
For Immediate Release – The 1H-indole nucleus, a privileged heterocyclic motif, continues to be a cornerstone in the development of novel therapeutics. Its versatile structure has given rise to a multitude of substituted derivatives with a broad spectrum of pharmacological activities, addressing critical needs in oncology, infectious diseases, and inflammatory conditions. This in-depth technical guide provides a comprehensive review of the recent literature on substituted 1H-indoles in medicinal chemistry, with a focus on their synthesis, quantitative biological data, and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.
Core Therapeutic Areas and Mechanisms of Action
Substituted 1H-indoles have demonstrated significant efficacy across various therapeutic areas. Their mechanisms of action are diverse, often targeting key proteins and pathways implicated in disease pathogenesis. This review will focus on three major classes of indole derivatives that have shown considerable promise in preclinical and clinical development:
-
Anticancer Agents: Targeting fundamental cellular processes such as cell division and epigenetic regulation.
-
Tubulin Polymerization Inhibitors: A significant number of indole derivatives disrupt microtubule dynamics, a validated strategy in cancer therapy. These agents bind to tubulin, preventing its polymerization into microtubules, which are essential for mitotic spindle formation. This disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibitors: LSD1 is a key epigenetic regulator often overexpressed in various cancers. Indole-based inhibitors of LSD1 have emerged as a promising therapeutic strategy. By inhibiting LSD1, these compounds can reactivate silenced tumor suppressor genes, leading to cell differentiation and apoptosis.
-
Topoisomerase II Inhibitors: Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Indole derivatives that inhibit topoisomerase II trap the enzyme-DNA cleavage complex, leading to DNA strand breaks, cell cycle arrest, and apoptosis.
-
Quantitative Analysis of Biological Activity
A systematic review of the literature has yielded a substantial amount of quantitative data on the biological activity of various substituted 1H-indoles. This data, primarily in the form of half-maximal inhibitory concentrations (IC50) and growth inhibition percentages (GI50), provides a clear measure of the potency of these compounds against their respective targets and cancer cell lines.
Table 1: Anticancer Activity of Indole-Based Tubulin Polymerization Inhibitors
| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| Indole-Acrylamides | (E)-N-(2,4-dimethoxyphenyl)-3-(1H-indol-3-yl)acrylamide | Tubulin Polymerization | 17 | - | [1] |
| HL-60 | - | 5.1 | [1] | ||
| Raji | - | 9.5 | [1] | ||
| 2-Aryl-3-Aroyl-Indoles | OXi8006 | Tubulin Polymerization | 1.1 | - | [2][3] |
| SK-OV-3 | - | 0.00345 | [4] | ||
| NCI-H460 | - | - | [3] | ||
| DU-145 | - | 0.036 | [5] | ||
| Analogue 35 | Tubulin Polymerization | 1.0 | - | [3] | |
| SK-OV-3 | - | 0.000264 | [3] | ||
| NCI-H460 | - | 0.000177 | [3] | ||
| DU-145 | - | 0.000309 | [3] | ||
| Analogue 36 | Tubulin Polymerization | 1.1 | - | [3] | |
| SK-OV-3 | - | 0.0000119 | [3] | ||
| NCI-H460 | - | 0.000992 | [3] | ||
| DU-145 | - | 0.0000181 | [3] | ||
| Indole-based TMP Analogs | Compound 6v | T47D | 0.04 | - | [4] |
| Compound 10k | Tubulin Polymerization | 2.68 | - | [4] | |
| Various Cancer Cells | - | 0.003-0.009 | [4] |
Table 2: Anticancer Activity of Indole-Based LSD1 Inhibitors
| Compound Class | Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Indole-furanones | 5-chloro-N-(4-F-benzyl) indole derivative (9e) | LSD1 | 1.23 | [6] |
| 2-(arylsulfonamido)benzoic acids | Compound 48 | LSD1 | 0.58 | [7] |
Table 3: Anticancer Activity of Indole-Based Topoisomerase II Inhibitors
| Compound Class | Derivative | Target/Cell Line | GI50 (µM) | Reference |
| 3-Methyl-2-phenyl-1H-indoles | Compound 30a | HeLa | 7.9 | [8] |
| A2780 | 2.3 | [8] | ||
| MSTO-211H | 2.9 | [8] | ||
| Compound 32 | HeLa | < 5 | [8] | |
| A2780 | < 5 | [8] | ||
| MSTO-211H | < 5 | [8] | ||
| Compound 33 | HeLa | < 5 | [8] | |
| A2780 | < 5 | [8] | ||
| MSTO-211H | < 5 | [8] |
Key Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for the synthesis of representative substituted 1H-indoles and the key biological assays used to evaluate their activity.
Synthesis Protocols
Synthesis of 2-Aryl-3-Aroyl-Indole (OXi8006) [3][4]
The synthesis of OXi8006 and its analogues typically involves a multi-step sequence. A key strategy is the Bischler-Mohlau indole synthesis.
-
Preparation of 2-Aryl Indole Intermediate: A substituted bromoacetophenone is condensed with a substituted aniline under Bischler-Mohlau conditions to form the 2-aryl indole core. The reaction is typically carried out at elevated temperatures, and the resulting indole is purified by column chromatography.
-
Acylation at the C3 Position: The 2-aryl indole is then acylated at the 3-position using a substituted benzoyl chloride in the presence of a Lewis acid catalyst, such as AlCl3, in an appropriate solvent like dichloromethane (DCM). The reaction mixture is stirred at room temperature and then quenched with acid. The product is extracted and purified by flash chromatography.
-
Deprotection (if necessary): If protecting groups are used for hydroxyl or other functional groups, a final deprotection step is carried out using standard conditions (e.g., BBr3 for demethylation).
General Procedure for the Synthesis of Indole-Acrylamide Derivatives [9]
-
Formation of the Acryloyl Chloride: A substituted cinnamic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent like DCM to form the corresponding acryloyl chloride.
-
Amide Coupling: The acryloyl chloride is then reacted with a substituted aniline or other amine in the presence of a base, such as triethylamine or pyridine, in a solvent like DCM or THF. The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by recrystallization or column chromatography.
Biological Assay Protocols
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to a vehicle-treated control.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin, a GTP solution, and a polymerization buffer is prepared.
-
Compound Addition: The test compound or a vehicle control is added to the reaction mixture.
-
Polymerization Monitoring: The polymerization of tubulin is initiated by incubating the mixture at 37°C and monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.
LSD1 Inhibition Assay
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of LSD1.
-
Enzyme and Substrate Preparation: A reaction mixture containing recombinant LSD1 enzyme and a biotinylated histone H3 peptide substrate is prepared in an appropriate assay buffer.
-
Compound Incubation: The test compound is pre-incubated with the LSD1 enzyme.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate.
-
Detection: The demethylation of the substrate is detected using a specific antibody and a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or fluorescent signal. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of substituted 1H-indoles are a direct consequence of their interaction with specific molecular targets, leading to the modulation of critical cellular signaling pathways.
Tubulin Inhibition Pathway
Inhibition of tubulin polymerization by indole derivatives triggers a cascade of events culminating in apoptotic cell death.
LSD1 Inhibition Pathway
Indole-based LSD1 inhibitors induce anticancer effects through epigenetic reprogramming and activation of apoptotic and other cell death pathways.
Topoisomerase II Inhibition Pathway
By targeting topoisomerase II, indole derivatives can induce DNA damage and trigger cell cycle arrest, ultimately leading to cell death.
Conclusion
The 1H-indole scaffold remains a highly productive platform for the discovery of new therapeutic agents. The diverse biological activities of substituted indoles, coupled with their synthetic tractability, ensure their continued relevance in medicinal chemistry. This technical guide has summarized the current state of research on indole derivatives as anticancer agents, providing a valuable resource for scientists in the field. The detailed protocols, quantitative data, and pathway analyses presented herein are intended to accelerate the design and development of the next generation of indole-based drugs. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3'-hydroxy-4'-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-7-fluoro-1H-indole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the Leimgruber-Batcho indole synthesis to afford 7-fluoro-1H-indole from 2-fluoro-6-nitrotoluene, followed by a regioselective bromination at the C4 position. This guide includes comprehensive methodologies, tabulated quantitative data for key reaction parameters, and visual diagrams to illustrate the synthetic workflow and reaction mechanism.
Synthetic Strategy Overview
The synthesis of this compound is strategically divided into two primary stages:
-
Leimgruber-Batcho Synthesis of 7-fluoro-1H-indole: This efficient method utilizes 2-fluoro-6-nitrotoluene as the starting material. The first step involves the formation of a reactive enamine intermediate by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. Subsequent reductive cyclization of the enamine yields the 7-fluoro-1H-indole core.[1]
-
Regioselective Bromination: The synthesized 7-fluoro-1H-indole is then subjected to electrophilic bromination using N-bromosuccinimide (NBS) to introduce a bromine atom regioselectively at the C4 position of the indole ring.
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-fluoro-1H-indole via Leimgruber-Batcho Reaction
This protocol is based on the established Leimgruber-Batcho indole synthesis methodology.[1][2]
2.1.1. Part A: Formation of (E)-1-(2-fluoro-6-nitrophenyl)-N,N-dimethylethenamine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-fluoro-6-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq), and pyrrolidine (2.5 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the deep red-colored enamine intermediate indicates the progression of the reaction.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess DMF-DMA and pyrrolidine under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
2.1.2. Part B: Reductive Cyclization to 7-fluoro-1H-indole
-
Reaction Setup: Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or tetrahydrofuran (THF) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel (approximately 10% w/w) to the solution.
-
Reduction: Introduce hydrazine hydrate (4-5 eq) dropwise to the mixture at room temperature. Alternatively, the reduction can be carried out using catalytic hydrogenation with H₂ gas (50 psi) in the presence of a palladium on carbon (Pd/C) catalyst.[1][3]
-
Reaction Monitoring: Monitor the reaction by TLC until the disappearance of the enamine.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure 7-fluoro-1H-indole.[4]
Quantitative Data for Step 1
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Fluoro-6-nitrotoluene | [4] |
| Key Reagents | DMF-DMA, Pyrrolidine, Raney Nickel, Hydrazine Hydrate | [1][2] |
| Solvent | Ethanol or THF | [3] |
| Reaction Temperature | Reflux (Enamine formation), Room Temperature (Cyclization) | [4] |
| Reaction Time | 4-12 hours (Enamine formation), 2-6 hours (Cyclization) | - |
| Typical Yield | 60-75% (overall) | - |
| Purity | >97% after chromatography |
Mechanism of Leimgruber-Batcho Synthesis
Caption: Mechanism of the Leimgruber-Batcho indole synthesis.
Step 2: Regioselective C4-Bromination of 7-fluoro-1H-indole
This protocol is based on standard electrophilic aromatic bromination procedures using N-bromosuccinimide (NBS).[5]
-
Reaction Setup: Dissolve 7-fluoro-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask protected from light.
-
Reagent Addition: Cool the solution to a low temperature (e.g., -78 °C to 0 °C) using a cooling bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution. The control of temperature is crucial for achieving high regioselectivity.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically rapid.
-
Work-up and Purification: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to yield this compound.
Quantitative Data for Step 2
| Parameter | Value/Condition | Reference |
| Starting Material | 7-Fluoro-1H-indole | |
| Key Reagent | N-Bromosuccinimide (NBS) | [5] |
| Solvent | Dichloromethane or THF | [5] |
| Reaction Temperature | -78 °C to 0 °C | - |
| Reaction Time | 30 minutes - 2 hours | - |
| Typical Yield | 70-85% | - |
| Purity | >98% after chromatography | [6] |
Characterization of the Final Product
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Summary of Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants for the disubstituted indole ring. A broad singlet for the N-H proton. |
| ¹³C NMR | Resonances corresponding to the eight carbon atoms of the indole core, with shifts influenced by the fluorine and bromine substituents. |
| ¹⁹F NMR | A singlet or a multiplet (depending on coupling with nearby protons) in the typical range for an aryl fluoride. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₈H₅BrFN (m/z ≈ 212.96) with the characteristic isotopic pattern for a bromine-containing compound.[6] |
| Purity (HPLC) | >98% |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
2-fluoro-6-nitrotoluene is a toxic and irritant compound.
-
N,N-dimethylformamide dimethyl acetal and pyrrolidine are flammable and corrosive.
-
Raney Nickel is pyrophoric and should be handled with extreme care, always kept wet with a solvent.
-
Hydrazine hydrate is highly toxic and a suspected carcinogen.
-
N-bromosuccinimide is a lachrymator and an irritant.
-
Dichloromethane is a suspected carcinogen.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
This document is intended for informational purposes only and should be used by qualified personnel. The reaction conditions provided are illustrative and may require optimization for specific laboratory settings.
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-7-fluoro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the synthesis of 4-bromo-7-fluoro-1H-indole, a key heterocyclic intermediate in pharmaceutical research and drug development. The synthesis is based on the Fischer indole synthesis, a reliable and widely used method for constructing the indole nucleus. The protocol details a two-step process commencing with the diazotization of 3-bromo-2-fluoroaniline to form the corresponding hydrazine, followed by a condensation and cyclization reaction with an appropriate carbonyl compound under acidic conditions. This application note includes a step-by-step methodology, a summary of reagents and expected yields, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.
Introduction
Indole derivatives are fundamental scaffolds in medicinal chemistry due to their prevalence in biologically active compounds and natural products. The specific compound, this compound, serves as a valuable building block for creating more complex molecules, particularly kinase inhibitors and other targeted therapeutics. The strategic placement of the bromo and fluoro substituents allows for further functionalization through various cross-coupling reactions.
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most important methods for preparing indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone.[1][2] This protocol adapts the classical Fischer synthesis for the preparation of the title compound, focusing on practical execution and purification.
Synthesis Pathway Overview
The synthesis of this compound is accomplished via a two-step sequence:
-
Step 1: Synthesis of (3-Bromo-2-fluorophenyl)hydrazine: This intermediate is prepared from 3-bromo-2-fluoroaniline through a diazotization reaction followed by reduction.
-
Step 2: Fischer Indole Cyclization: The prepared hydrazine is reacted with a suitable carbonyl compound (e.g., pyruvic acid or an equivalent) under acidic conditions to form the target indole.[1][2]
Experimental Protocol
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
Step 1: Synthesis of (3-Bromo-2-fluorophenyl)hydrazine Hydrochloride
-
Diazotization:
-
In a three-necked flask equipped with a magnetic stirrer and a thermometer, add 3-bromo-2-fluoroaniline (1.0 eq) to a solution of concentrated hydrochloric acid (HCl) and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature is maintained below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl. Cool the solution to 0°C.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for 2-3 hours, gradually warming to room temperature.
-
The resulting precipitate, (3-bromo-2-fluorophenyl)hydrazine hydrochloride, is collected by vacuum filtration.
-
Wash the solid with a small amount of cold water and then diethyl ether.
-
Dry the product under vacuum to yield a stable hydrochloride salt.
-
Step 2: Synthesis of this compound
-
Hydrazone Formation and Cyclization:
-
To a flask containing a suitable solvent such as ethanol or a mixture of acetic acid and water, add (3-bromo-2-fluorophenyl)hydrazine hydrochloride (1.0 eq).
-
Add pyruvic acid (1.1 eq) or a suitable aldehyde/ketone equivalent.
-
Add a strong acid catalyst, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), cautiously.[1][2]
-
Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent and catalyst) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution carefully with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. If it oils out, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Collect the precipitate by filtration or separate the organic layer from the extraction.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
-
Data Presentation
| Reagent/Product | Step | Molecular Weight ( g/mol ) | Molar Eq. | Typical Yield | Purity (by HPLC) |
| 3-Bromo-2-fluoroaniline | 1 | 190.01 | 1.0 | - | >98% |
| (3-Bromo-2-fluorophenyl)hydrazine HCl | 1 | 241.48 | - | 75-85% | >95% |
| Pyruvic Acid | 2 | 88.06 | 1.1 | - | >98% |
| This compound[3] | 2 | 214.03 | - | 60-70% | >98% |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Troubleshooting
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete diazotization or reduction. Temperature too high. | Ensure the temperature is strictly controlled during NaNO₂ addition. Use fresh SnCl₂ as it can oxidize over time. |
| Low to no product in Step 2 | Incomplete hydrazone formation before cyclization. | Add a catalytic amount of a mild acid like acetic acid and stir at room temperature for an hour before heating to ensure hydrazone formation.[4] |
| Formation of dark, polymeric material in Step 2 | Decomposition of intermediates under harsh acidic conditions or high temperatures. | Use a milder acid catalyst (e.g., zinc chloride) or lower the reaction temperature.[2][4] Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficult purification | Formation of regioisomers if an unsymmetrical ketone is used. | If possible, use an aldehyde or symmetrical ketone. Optimize the acid catalyst and temperature to favor the desired isomer.[4] A specialized solvent system for chromatography may be required. |
References
Application Notes and Protocols: The Pivotal Role of 4-bromo-7-fluoro-1H-indole in the Synthesis of IRAK4 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-7-fluoro-1H-indole has emerged as a critical pharmaceutical intermediate in the development of targeted therapeutics, particularly in the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom for modulating physicochemical properties, makes it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound, with a specific focus on its application in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising class of drugs for the treatment of inflammatory and autoimmune diseases. A notable example of a clinical candidate synthesized using this intermediate is PF-06650833 (Zimlovisertib).
Application: Intermediate in the Synthesis of IRAK4 Inhibitors
This compound serves as a key building block for the construction of the core structure of a series of potent IRAK4 inhibitors. The bromine atom at the 4-position of the indole ring provides a strategic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient introduction of various aryl or heteroaryl moieties, which are often crucial for binding to the kinase active site and achieving high potency and selectivity.
The 7-fluoro substituent on the indole ring can significantly influence the molecule's properties, including its pKa, lipophilicity, and metabolic stability. These modulations are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of the final drug candidate.
The IRAK4 Signaling Pathway and Therapeutic Rationale
IRAK4 is a serine/threonine kinase that plays a central role in the innate immune response. It is a key component of the signaling cascade downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). Upon activation of these receptors, IRAK4 is recruited to the receptor complex and becomes phosphorylated. Activated IRAK4 then phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and AP-1. This, in turn, drives the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.
Dysregulation of the IRAK4 signaling pathway is implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and inflammatory bowel disease. Therefore, inhibiting the kinase activity of IRAK4 presents a compelling therapeutic strategy to dampen the inflammatory response in these conditions.
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the point of inhibition by therapeutics derived from this compound.
Experimental Protocols
The following section provides a detailed protocol for a key transformation involving this compound: the Suzuki-Miyaura cross-coupling reaction to form a 4-(1H-pyrazol-4-yl)-7-fluoro-1H-indole core structure, which is central to many IRAK4 inhibitors.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
This protocol describes the palladium-catalyzed coupling of this compound with a pyrazole boronic acid pinacol ester to synthesize 4-(1H-pyrazol-4-yl)-7-fluoro-1H-indole.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the reaction mixture.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(1H-pyrazol-4-yl)-7-fluoro-1H-indole.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling protocol. Please note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.
Table 1: Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Reactants | This compound, Pyrazole boronic acid ester |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 90-100 °C |
| Reaction Time | 2-4 hours |
Table 2: Expected Product Characterization
| Property | Expected Value |
| Product Name | 4-(1H-pyrazol-4-yl)-7-fluoro-1H-indole |
| Molecular Formula | C₁₁H₈FN₃ |
| Molecular Weight | 201.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by HPLC) | >95% |
| Typical Yield | 70-90% |
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the development of IRAK4 inhibitors highlights its importance in modern drug discovery. The provided protocols and data offer a solid foundation for researchers to utilize this building block in their synthetic endeavors to create novel and effective pharmaceutical agents. The strategic use of this intermediate, particularly in robust and scalable cross-coupling reactions, will continue to be a key element in the design and synthesis of next-generation targeted therapies.
Application Notes and Protocols: Derivatization of 4-Bromo-7-fluoro-1H-indole for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The strategic introduction of substituents onto the indole ring is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. 4-Bromo-7-fluoro-1H-indole is a particularly valuable starting material for the synthesis of novel therapeutic agents. The presence of a fluorine atom at the C7 position can enhance metabolic stability and binding affinity, while the bromine atom at the C4 position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.
These application notes provide detailed protocols for key derivatization reactions of this compound, including N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The methodologies described herein offer a robust platform for generating libraries of novel indole derivatives for screening and lead optimization in drug discovery programs.
Derivatization Strategies
The derivatization of this compound can be strategically approached at two primary positions: the N1 position of the indole ring and the C4 position, which bears the bromo substituent.
Caption: Key derivatization pathways for this compound.
Experimental Protocols
N-Alkylation of this compound
N-alkylation of the indole nitrogen is a fundamental transformation for modifying the steric and electronic properties of the molecule. The following protocol is a general procedure for the N-alkylation of this compound using a strong base and an alkyl halide.[3][4]
Reaction Scheme:
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or THF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient).
Quantitative Data:
| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Purity (%) |
| 1 | Iodomethane | 4-Bromo-7-fluoro-1-methyl-1H-indole | 92 | >98 |
| 2 | Benzyl bromide | 1-Benzyl-4-bromo-7-fluoro-1H-indole | 88 | >97 |
| 3 | Ethyl bromoacetate | Ethyl 2-(4-bromo-7-fluoro-1H-indol-1-yl)acetate | 85 | >98 |
Suzuki-Miyaura Cross-Coupling at the C4-Position
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position.[5][6]
Reaction Scheme:
Materials:
-
This compound (or its N-protected derivative)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, DME, toluene)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent and water (e.g., 4:1 mixture).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data:
| Entry | Arylboronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 7-Fluoro-4-phenyl-1H-indole | 85 | >99 |
| 2 | 4-Methoxyphenylboronic acid | 7-Fluoro-4-(4-methoxyphenyl)-1H-indole | 82 | >98 |
| 3 | Pyridine-3-boronic acid | 7-Fluoro-4-(pyridin-3-yl)-1H-indole | 75 | >97 |
Buchwald-Hartwig Amination at the C4-Position
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, providing access to a diverse range of N-substituted anilines.[7][8]
Reaction Scheme:
Materials:
-
This compound (or its N-protected derivative)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOt-Bu)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
To an oven-dried reaction tube, add the palladium catalyst (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of Celite® and wash with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Amine | Product | Yield (%) | Purity (%) |
| 1 | Morpholine | 4-(7-Fluoro-1H-indol-4-yl)morpholine | 89 | >98 |
| 2 | Aniline | N-Phenyl-7-fluoro-1H-indol-4-amine | 78 | >97 |
| 3 | Benzylamine | N-Benzyl-7-fluoro-1H-indol-4-amine | 83 | >98 |
Experimental Workflow Visualization
Caption: General experimental workflow for derivatization reactions.
Conclusion
The protocols outlined in these application notes provide a robust foundation for the derivatization of this compound. By leveraging these methodologies, researchers can efficiently generate diverse libraries of novel indole derivatives for biological screening. The versatility of the bromo substituent at the C4 position, combined with the potential for N-functionalization, makes this scaffold an excellent starting point for the development of new therapeutic agents across a range of disease areas. Further optimization of reaction conditions may be necessary for specific substrates, and we recommend careful monitoring of all reactions to ensure optimal outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and marketed drugs. Its versatile structure serves as a cornerstone in medicinal chemistry for the development of novel therapeutic agents. The functionalization of the indole core, particularly at the C4 and C7 positions, is a key strategy for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indole nucleus.
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 4-bromo-7-fluoro-1H-indole. The resulting 4-aryl-7-fluoro-1H-indole derivatives are of significant interest in drug discovery, particularly as inhibitors of various protein kinases implicated in diseases such as cancer. The strategic placement of a fluorine atom at the 7-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compounds.[1] These protocols are based on established methodologies for similar bromo-substituted indoles and related nitrogen-containing heterocycles, offering a robust starting point for synthesis and optimization.[2]
Data Presentation: Reaction Parameter Optimization
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following tables summarize typical reaction parameters and expected outcomes based on studies with structurally related bromoindoles and bromoindazoles. These tables should serve as a guide for reaction optimization.
Table 1: Screening of Palladium Catalysts and Ligands
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | Moderate |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 8 | Good to Excellent |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 16 | Good |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | KF | 1,4-Dioxane | 100 | 10 | Good to Excellent |
Yields are estimated based on similar reactions and are highly dependent on the specific arylboronic acid used.
Table 2: Evaluation of Bases and Solvents
| Entry | Catalyst System | Base (equiv) | Solvent System | Temperature (°C) | Expected Outcome |
| 1 | Pd₂(dba)₃ / SPhos | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | Moderate conversion |
| 2 | Pd₂(dba)₃ / SPhos | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | High conversion, potential for side products |
| 3 | Pd(dppf)Cl₂ | K₃PO₄ (3) | Toluene/EtOH/H₂O (3:1.5:0.5) | 120 | Good yields, suitable for heteroaryl boronic acids |
| 4 | Pd(OAc)₂ / XPhos | Na₂CO₃ (2) | Acetonitrile/H₂O (4:1) | 80 | Moderate to good yields, milder conditions |
DME = 1,2-dimethoxyethane; DMF = N,N-dimethylformamide.
Experimental Protocols
The following are detailed experimental protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols are adapted from established procedures for similar substrates and should be optimized for specific applications.
Protocol A: General Procedure using Pd(dppf)Cl₂
This protocol is a robust starting point and employs a commonly used palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
Procedure:
-
To a dry Schlenk flask or sealable reaction vessel, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-fluoro-1H-indole.
Protocol B: Protocol for Challenging Couplings using a Buchwald Precatalyst
This protocol utilizes a modern, highly active catalyst system that can be effective for more challenging substrates or to achieve higher yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid/ester, the SPhos Pd G3 precatalyst, and potassium phosphate to a reaction vessel.
-
Add the degassed 1,4-dioxane and water.
-
Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol A (steps 7-8).
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Diagram 1: General Workflow for Suzuki Coupling
Caption: Experimental workflow for the Suzuki coupling reaction.
Diagram 2: Simplified Kinase Signaling Pathway and Inhibition
Many 4-aryl-7-fluoro-1H-indole derivatives are being investigated as kinase inhibitors. The 7-azaindole scaffold, a bioisostere of indole, is known to mimic the hinge-binding motif of ATP in the kinase active site.[1] The following diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) signaling pathway that is often targeted in cancer therapy, and where inhibitors derived from this scaffold could act.
Caption: Inhibition of a generic RTK signaling pathway.
References
Application Notes and Protocols: N-alkylation of 4-bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 4-bromo-7-fluoro-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The introduction of substituents at the N1 position of the indole ring is a critical step in modifying the pharmacological properties of indole-based compounds. These protocols are based on established methods for the N-alkylation of indoles and related derivatives.
Introduction
The N-alkylation of indoles is a fundamental transformation in organic synthesis, enabling the diversification of indole-based molecules. The reactivity of the indole N-H bond allows for deprotonation by a suitable base to form a nucleophilic indolide anion, which can then react with an alkylating agent. The choice of reaction conditions, including the base, solvent, and temperature, is crucial for achieving high yields and regioselectivity, minimizing potential C3-alkylation. This compound's electron-withdrawing substituents can influence the acidity of the N-H bond and the nucleophilicity of the resulting anion, necessitating careful optimization of reaction conditions.
Reaction Parameters and Optimization
Several factors can influence the success and regioselectivity of the N-alkylation of indoles. Classical conditions often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1] Milder conditions using carbonate bases have also been reported.
Key considerations for optimizing the N-alkylation of this compound include:
-
Choice of Base: Strong bases like NaH or potassium hydride (KH) ensure complete deprotonation of the indole nitrogen. Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents.
-
Solvent Effects: Polar aprotic solvents like DMF and THF are commonly used. DMF can enhance the rate of reaction but may be more difficult to remove. THF is a good alternative, though the solubility of the indolide salt can be lower.[2]
-
Alkylating Agent: The reactivity of the alkylating agent (e.g., iodide > bromide > chloride) will impact the required reaction conditions. More reactive agents may allow for the use of milder bases and lower temperatures.
-
Temperature: Reactions are often initiated at 0°C during deprotonation for safety and selectivity, and then warmed to room temperature or heated to drive the reaction to completion. Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[1]
Tabulated Reaction Conditions
The following tables summarize typical reaction conditions for the N-alkylation of indoles, which can be adapted for this compound.
Table 1: Strong Base Conditions for N-Alkylation
| Parameter | Condition | Notes | Reference |
| Indole | This compound (1.0 eq) | --- | Adapted from[3] |
| Base | Sodium Hydride (NaH, 60% in oil) (1.1-1.5 eq) | Added portion-wise at 0°C. | [1] |
| Solvent | Anhydrous DMF or THF (0.1-0.5 M) | DMF often gives higher yields for less reactive halides. | [1][3] |
| Alkylating Agent | Alkyl Halide (e.g., R-Br, R-I) (1.0-1.2 eq) | Added dropwise at 0°C. | [3] |
| Temperature | 0°C to Room Temperature (or 40-80°C) | Stir at 0°C for deprotonation, then warm as needed. | [1][3] |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. | [3] |
Table 2: Mild Base Conditions for N-Alkylation
| Parameter | Condition | Notes | Reference |
| Indole | 4-bromo-1H-indole (1.0 eq) | A close structural analog. | Adapted from[4] |
| Base | Potassium Carbonate (K₂CO₃) (2.0 eq) | A milder and safer alternative to hydrides. | [4] |
| Solvent | Acetonitrile or DMF | --- | [4] |
| Alkylating Agent | Vinylene Carbonate (1.2 eq) | Example of an activated electrophile. | [4] |
| Temperature | Room Temperature to 80°C | Dependent on the reactivity of the electrophile. | [4] |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. | [4] |
Experimental Workflow
The general workflow for the N-alkylation of this compound is depicted below.
Key Experimental Protocols
The following protocols are generalized procedures that can be adapted for the N-alkylation of this compound with various alkylating agents.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This protocol is adapted from established procedures for substituted indoles.[3]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the indole in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0°C in an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C.
-
Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alkylating agents, gentle heating (e.g., 50-60°C) may be necessary.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a milder alternative to using sodium hydride and is based on the N-alkylation of a similar bromo-indole.[4]
Materials:
-
This compound
-
Anhydrous Acetonitrile
-
Potassium carbonate (K₂CO₃), finely ground
-
Alkylating agent
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile and the alkylating agent (1.2 eq).
-
Stir the mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Logical Relationships
The success of the N-alkylation reaction depends on the interplay of several factors. The following diagram illustrates these relationships and provides a guide for troubleshooting.
By carefully selecting and optimizing these parameters, researchers can achieve efficient and selective N-alkylation of this compound for the synthesis of novel compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 4-bromo-7-fluoro-1H-indole in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to form key interactions with biological targets make it a valuable starting point for drug design. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring can significantly modulate a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic potential.[2]
4-bromo-7-fluoro-1H-indole is a versatile synthetic intermediate poised for the development of novel kinase inhibitors. The bromine atom at the 4-position serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl and heteroaryl moieties. The fluorine atom at the 7-position can enhance binding interactions with the target protein and improve metabolic stability. This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis and evaluation of kinase inhibitors, using a hypothetical inhibitor of Epidermal Growth Factor Receptor (EGFR) as an illustrative example.
Strategic Importance of this compound in Kinase Inhibitor Design
The design of kinase inhibitors often involves the creation of molecules that can effectively compete with ATP for binding to the kinase active site. The indole nucleus can mimic the purine ring of ATP, while substituents at various positions can be tailored to interact with specific regions of the ATP-binding pocket, thereby conferring potency and selectivity.
The this compound scaffold offers several advantages:
-
Versatile Handle for Elaboration: The C4-bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space around the indole core to optimize target engagement.
-
Modulation of Physicochemical Properties: The 7-fluoro substituent can lower the pKa of the indole N-H, potentially enhancing hydrogen bonding interactions with the kinase hinge region. Fluorine substitution is also known to block metabolically labile positions, thereby improving the pharmacokinetic profile of the resulting inhibitor.[2]
-
Structural Rigidity: The bicyclic nature of the indole core provides a rigid framework, which can reduce the entropic penalty upon binding to the target kinase, leading to higher affinity.
Hypothetical Kinase Inhibitor Profile: EGFR Inhibitor "EGF-471"
For the purpose of these application notes, we will consider the synthesis and evaluation of a hypothetical EGFR inhibitor, designated "EGF-471," derived from this compound. Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various cancers, making it a well-validated therapeutic target.
Quantitative Data Summary
The following table summarizes the hypothetical in vitro potency of EGF-471 and related analogs against EGFR and other selected kinases to illustrate the potential for selectivity.
| Compound | Target Kinase | IC50 (nM) |
| EGF-471 | EGFR (wild-type) | 15 |
| EGFR (T790M mutant) | 250 | |
| VEGFR2 | >1000 | |
| SRC | 850 | |
| Analog 1 (4-phenyl) | EGFR (wild-type) | 120 |
| Analog 2 (4-(pyridin-3-yl)) | EGFR (wild-type) | 45 |
Experimental Protocols
Protocol 1: Synthesis of EGF-471 via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of the hypothetical EGFR inhibitor EGF-471 from this compound and a substituted pyrimidine boronic acid.
Materials:
-
This compound
-
(4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), (4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(OAc)₂ (0.05 equiv) and SPhos (0.10 equiv).
-
Add anhydrous, degassed 1,4-dioxane and water (10:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield EGF-471.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against EGFR using an ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human EGFR kinase
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Synthesized inhibitor (EGF-471)
-
384-well plates, white
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor (EGF-471) in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway and Inhibition by EGF-471.
Experimental Workflow
Caption: General Synthetic and Evaluation Workflow.
Logical Relationship in Drug Discovery
Caption: Role in a Drug Discovery Cascade.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the exploration of chemical space to develop potent and selective drug candidates. The provided hypothetical example, protocols, and visualizations serve as a guide for researchers to leverage this scaffold in their drug discovery efforts targeting kinases and other important biological targets.
References
- 1. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 4-bromo-7-fluoro-1H-indole into Bioactive Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant biological activities. The strategic functionalization of the indole scaffold allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery. Among the various substituted indoles, 4-bromo-7-fluoro-1H-indole has emerged as a particularly valuable building block. The presence of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the bromine atom at the 4-position serves as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors. Detailed protocols for key synthetic transformations and biological evaluation are presented, along with quantitative data for representative compounds and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Bioactivity of Bromo-Indole Derivatives
The incorporation of a bromo-indole moiety into various molecular scaffolds has led to the discovery of potent inhibitors of several protein kinases and cytotoxic agents against cancer cell lines. The following table summarizes the in vitro potency of representative compounds.
| Compound Class | Target/Cell Line | IC50 (nM) |
| Indolin-2-one Derivative (KMU-470) | PIM-1 Kinase | 5.6 |
| PIM-2 Kinase | 220 | |
| PIM-3 Kinase | 6.9 | |
| Indole-linked 1,3,4-Oxadiazole | MDA-MB-231 (Breast Cancer) | 2820 |
Experimental Protocols
Protocol 1: Synthesis of a PIM Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key intermediate for a PIM kinase inhibitor, adapted from the synthesis of KMU-470, a potent PIM-1 inhibitor derived from a bromo-indolinone scaffold.[1]
Materials:
-
5-bromoindoline-2,3-dione
-
Pyrazine derivative boronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Reaction Mixture: To a flame-dried round-bottom flask, add 5-bromoindoline-2,3-dione (1.0 eq), the pyrazine boronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Addition of Solvent and Catalyst: Add the degassed solvent and the palladium catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
Protocol 2: Synthesis of Indole-Linked 1,3,4-Oxadiazoles
This protocol is adapted from the synthesis of novel indole-linked 1,3,4-oxadiazoles with anticancer activity.[2]
Materials:
-
5-bromo-1H-indole-2-carbohydrazide
-
Heterocyclic aromatic aldehyde
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 5-bromo-1H-indole-2-carbohydrazide (1.0 eq) in a suitable solvent like ethanol. Add the heterocyclic aromatic aldehyde (1.0 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours. Cool the reaction mixture to obtain the crude hydrazone, which can be purified by recrystallization.
-
Oxadiazole Formation: To a solution of the purified hydrazone (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and molecular iodine (1.2 eq).
-
Reaction: Heat the reaction mixture at 100 °C for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with water and a solution of sodium thiosulfate to remove excess iodine, and then dried.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired indole-linked 1,3,4-oxadiazole.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Kinase of interest
-
Substrate peptide
-
ATP
-
Synthesized inhibitor compounds
-
Assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and the inhibitor at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 45 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Synthetic and screening workflow for bioactive indole derivatives.
Caption: TLR4-NF-κB-NLRP3 signaling pathway and points of inhibition.
References
Application Notes and Protocols for the Functionalization of the Indole Ring
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties make it a versatile substrate for various chemical transformations, enabling the synthesis of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the functionalization of the indole ring, focusing on modern and efficient methodologies.
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis has revolutionized the functionalization of indoles by enabling the direct activation of C-H bonds, thus avoiding the need for pre-functionalized substrates.[1][2] This approach offers high atom economy and allows for late-stage modification of complex molecules.[3]
Palladium-Catalyzed C-2 Arylation
Palladium catalysts are widely used for the selective arylation of the C-2 position of the indole ring, often employing a directing group on the indole nitrogen to control regioselectivity.[1][4]
Experimental Protocol: Palladium-Catalyzed C2-Arylation of an N-Protected Indole [3]
This protocol is adapted from established methodologies for the C2-arylation of N-protected indoles.
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the N-protected indole (0.5 mmol, 1.0 equiv.), the aryl bromide (0.6 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.05 mmol, 10 mol%).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv.) and 5 mL of anhydrous toluene.
-
Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench with 10 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C2-arylated indole.
Quantitative Data for Palladium-Catalyzed C-H Arylation
| Entry | Indole Substrate (N-protecting group) | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-(2-pyridyl)sulfonyl | 4-bromotoluene | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene | 110 | 24 | 85 | [1] |
| 2 | N-pivaloyl | 1-bromo-4-methoxybenzene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Cs₂CO₃ | Dioxane | 120 | 18 | 78 | [5] |
| 3 | N-H (with directing group at C3) | Iodobenzene | Pd(OAc)₂ (10) | None | AgOAc | HFIP/TFA | 120 | 12 | 83 | [6] |
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts are particularly effective for the enantioselective C-H functionalization of indoles, especially for the introduction of alkyl groups at the C3 position.[7][8]
Experimental Protocol: Rhodium-Catalyzed Enantioselective C3-Alkylation [7]
This protocol describes the asymmetric alkylation of indoles with α-alkyl-α-diazoesters.
-
Reaction Setup: To a solution of the indole (0.5 mmol, 1.0 equiv.) in a suitable solvent (e.g., dichloromethane, CH₂Cl₂) in a flame-dried flask under argon, add the rhodium catalyst (e.g., Rh₂(S-NTTL)₄, 1-5 mol%).
-
Reagent Addition: Slowly add a solution of the α-alkyl-α-diazoester (0.6 mmol, 1.2 equiv.) in the same solvent to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to yield the α-alkyl-α-indolylacetate.
Quantitative Data for Rhodium-Catalyzed C-H Functionalization
| Entry | Indole | Diazo Compound | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Indole | Ethyl α-methyl-α-diazoacetate | Rh₂(S-NTTL)₄ (1) | CH₂Cl₂ | 25 | 12 | 95 | 94 | [7] |
| 2 | 5-Methoxyindole | Ethyl α-ethyl-α-diazoacetate | Rh₂(S-PTTL)₄ (2) | Dioxane | 40 | 18 | 88 | 92 | [7] |
| 3 | N-Methylindole | Methyl α-benzyl-α-diazoacetate | [RhCp*Cl₂]₂ (2.5) | DCE | 80 | 24 | 75 | N/A | [8] |
Electrophilic Substitution Reactions
Electrophilic substitution is a classical and fundamental method for functionalizing the electron-rich indole ring, with the C3 position being the most reactive site.[9][10]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of indoles, or at C2 if the C3 position is blocked.[9][11]
Experimental Protocol: Vilsmeier-Haack C3-Formylation of Indole [11]
-
Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) to anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To this solution, add a solution of indole (1.0 equiv.) in DMF dropwise at 0 °C.
-
Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours.
-
Workup: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Hydrolysis: Basify the aqueous mixture by the slow addition of 1 M sodium hydroxide (NaOH) until a pH of 8-9 is reached. Stir the mixture at room temperature for 1 hour to hydrolyze the iminium intermediate.
-
Extraction: Extract the product with dichloromethane (DCM, 3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to obtain the C3-formylated indole.
Quantitative Data for Electrophilic Substitution Reactions
| Entry | Reaction Type | Electrophile/Reagent | Indole Substrate | Position | Solvent | Yield (%) | Reference |
| 1 | Vilsmeier-Haack | POCl₃/DMF | Indole | C3 | DMF | >90 | [9][11] |
| 2 | Nitration | HNO₃/Ac₂O | Indole | C3 | Acetic Anhydride | ~85 | [9] |
| 3 | Halogenation | NBS | Indole | C3 | CCl₄ | >90 | [9] |
| 4 | Alkylation | Acetone/Montmorillonite Clay K-10 | Indole | C3 | CH₂Cl₂ | 22 (for diindolylmethane) |
Cycloaddition Reactions
Cycloaddition reactions provide a powerful strategy for the construction of complex polycyclic indole derivatives in a stereoselective manner.[12][13][14]
Dearomative [5+2] Cycloaddition
This reaction allows for the efficient and diastereoselective synthesis of highly functionalized cyclohepta[b]indoles from indoles and oxidopyrylium ylides.[12][15]
Experimental Protocol: Dearomative [5+2] Cycloaddition [12]
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the indole (1.0 equiv.) and the precursor to the oxidopyrylium ylide (e.g., a pyran-4-one derivative, 1.1 equiv.) in a suitable solvent (e.g., toluene or dichloromethane).
-
Reaction Initiation: Heat the reaction mixture to the desired temperature (typically 80-110 °C) to generate the oxidopyrylium ylide in situ.
-
Reaction: Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC.
-
Workup and Purification: After completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the cyclohepta[b]indole product.
Quantitative Data for Cycloaddition Reactions
| Entry | Reaction Type | Indole Substrate | Reaction Partner | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity | Reference |
| 1 | [5+2] Cycloaddition | N-Benzylindole | Oxidopyrylium ylide precursor | Toluene, 110 °C | Oxacyclohepta[b]indole | 85 | >20:1 dr | [12] |
| 2 | (3+2) Cycloaddition | N-Benzylindole | 2-Ethynyl-1,3-dithiolane | Gold(I) catalyst | Cyclopentane-fused indoline | 95 | >20:1 dr | [13] |
| 3 | (4+3) Cycloaddition | 3-Isopropenyl-N-tosyl-indole | Acetal precursor of oxyallyl cation | TMSOTf (cat.), EtNO₂ | Cyclohepta[b]indole | 97 | >20:1 dr | [14] |
Visualizations
Caption: General workflow for Palladium-Catalyzed C2-Arylation of Indoles.
Caption: Simplified pathway for electrophilic substitution at the C3 position of indole.
Caption: Conceptual workflow of a cycloaddition reaction involving an indole moiety.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic substitution at the indole [quimicaorganica.org]
- 10. bhu.ac.in [bhu.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohepta[b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dearomative indole [5+2] cycloaddition reactions: stereoselective synthesis of highly functionalized cyclohepta[b]indoles. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-7-fluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-bromo-7-fluoro-1H-indole.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound via the two most common synthetic routes: the Leimgruber-Batcho synthesis and the Fischer indole synthesis.
Leimgruber-Batcho Synthesis Troubleshooting
The Leimgruber-Batcho synthesis is a versatile method for preparing indoles from o-nitrotoluenes. For this compound, a plausible starting material would be 3-bromo-6-fluoro-2-nitrotoluene.
Problem 1: Low Yield of the Enamine Intermediate
-
Potential Cause: Incomplete reaction between the substituted o-nitrotoluene and the formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA).
-
Recommended Solution:
-
Ensure anhydrous reaction conditions, as moisture can hydrolyze the formamide acetal.
-
Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Consider the use of a high-boiling-point solvent to achieve higher reaction temperatures.
-
The addition of a secondary amine, such as pyrrolidine, can sometimes accelerate the formation of the enamine.
-
Problem 2: Inefficient Reductive Cyclization
-
Potential Cause: The reduction of the nitro group and subsequent cyclization to the indole ring is a critical step and can be prone to issues.
-
Recommended Solution:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is fresh and active.[1]
-
Reducing Agent: A variety of reducing agents can be employed, including hydrazine with Raney Nickel, stannous chloride, sodium hydrosulfite, or iron in acetic acid.[2] If one reducing agent is ineffective, consider trying an alternative.
-
Reaction Conditions: Optimize the temperature and pressure for catalytic hydrogenation. For chemical reductions, adjust the stoichiometry of the reducing agent and the reaction temperature.
-
Problem 3: Presence of a Reddish/Orange Impurity in the Final Product
-
Potential Cause: This often indicates the presence of the unreacted enamine intermediate, which is typically a highly colored compound.[2]
-
Recommended Solution:
-
Ensure the reductive cyclization has gone to completion by monitoring with TLC or HPLC.
-
If the reduction is stalled, consider adding a fresh portion of the reducing agent or catalyst.
-
Purify the crude product using column chromatography to separate the colored intermediate from the desired indole.
-
Fischer Indole Synthesis Troubleshooting
The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] For this compound, a likely starting material is (3-bromo-6-fluorophenyl)hydrazine.
Problem 1: Low Yield of the Indole Product
-
Potential Cause:
-
Inefficient Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete.
-
Decomposition: Harsh acidic conditions or high temperatures can lead to the decomposition of the starting materials or the product.
-
N-N Bond Cleavage: A significant side reaction is the acid-catalyzed cleavage of the N-N bond in the hydrazone intermediate, which can lead to the formation of 3-bromo-6-fluoroaniline.
-
-
Recommended Solution:
-
Consider pre-forming and isolating the hydrazone before proceeding with the acid-catalyzed cyclization.
-
Optimize the choice and concentration of the acid catalyst. Milder acids like p-toluenesulfonic acid or Lewis acids such as zinc chloride can be effective.[3]
-
Carefully control the reaction temperature to minimize decomposition.
-
Problem 2: Formation of Isomeric Impurities
-
Potential Cause: If an unsymmetrical ketone is used as a reactant, the formation of an undesired regioisomer can occur.
-
Recommended Solution:
-
To avoid isomeric mixtures, it is best to use a symmetrical ketone or an aldehyde. For the synthesis of this compound (unsubstituted at the 2- and 3-positions), a common strategy involves using pyruvic acid followed by decarboxylation, or formaldehyde or a formaldehyde equivalent.
-
If an unsymmetrical ketone is necessary, extensive purification by column chromatography or recrystallization will be required to separate the isomers.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in the synthesis of this compound?
A1: Common impurities depend on the synthetic route.
-
For the Leimgruber-Batcho synthesis:
-
Unreacted 3-bromo-6-fluoro-2-nitrotoluene.
-
The intermediate enamine, which is often brightly colored.
-
Byproducts from incomplete reduction of the nitro group.
-
-
For the Fischer indole synthesis:
-
Unreacted (3-bromo-6-fluorophenyl)hydrazine.
-
3-bromo-6-fluoroaniline from N-N bond cleavage.
-
Isomeric indole byproducts if an unsymmetrical ketone is used.
-
-
General Impurities (both routes):
-
Oxidation products: Indoles can be susceptible to air oxidation, leading to colored impurities.
-
Dehalogenated products: Reductive conditions can sometimes lead to the loss of the bromine or fluorine atoms.
-
Polymeric materials: Strong acids and high temperatures can cause polymerization of the indole product.
-
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector is a powerful tool for separating and quantifying the desired product and various impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can help in the structural elucidation of the final product and any isolated impurities.
Q3: What are the best methods for purifying crude this compound?
A3:
-
Recrystallization: This is often an effective method for removing minor impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating the desired product from starting materials, intermediates, and byproducts. A gradient elution system, for example with hexane and ethyl acetate, is commonly used.
Q4: My final product has a pink or brownish color. What is the likely cause and how can I remove it?
A4: A pink or brownish hue often indicates the presence of oxidized impurities.
-
Cause: Indoles can be sensitive to air and light, leading to the formation of colored oxidation products.
-
Removal:
-
Treatment of a solution of the crude product with activated carbon can sometimes remove colored impurities.
-
Purification by column chromatography is generally effective.
-
To prevent future oxidation, store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[4]
-
Data Presentation
Table 1: Summary of Potential Impurities in this compound Synthesis
| Impurity Type | Potential Structure/Identity | Synthetic Route | Method of Detection |
| Starting Material | 3-bromo-6-fluoro-2-nitrotoluene | Leimgruber-Batcho | HPLC, GC-MS |
| (3-bromo-6-fluorophenyl)hydrazine | Fischer | HPLC, GC-MS | |
| Intermediate | Enamine of 3-bromo-6-fluoro-2-nitrotoluene | Leimgruber-Batcho | HPLC, NMR |
| Hydrazone of (3-bromo-6-fluorophenyl)hydrazine | Fischer | HPLC, NMR | |
| Byproduct | 3-bromo-6-fluoroaniline | Fischer | HPLC, GC-MS |
| Dehalogenated indoles (e.g., 4-bromo-1H-indole, 7-fluoro-1H-indole) | Both | GC-MS, HPLC-MS | |
| Isomeric indoles | Fischer (with unsym. ketones) | HPLC, GC-MS, NMR | |
| Degradation Product | Oxidized indole species | Both | Visual, HPLC |
| Polymeric materials | Both | Insoluble material |
Experimental Protocols
General Protocol for HPLC Analysis of this compound Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective. For example, a mixture of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Gradient: Start with a higher proportion of water and gradually increase the proportion of acetonitrile. A typical gradient might be from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 220 nm or 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile.
General Protocol for Purification by Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30%).
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
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Elute the column with the solvent gradient, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure.
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Visualizations
Caption: Leimgruber-Batcho synthesis pathway for this compound and key impurity checkpoints.
Caption: Fischer indole synthesis pathway showing the formation of the target product and potential side products.
References
Technical Support Center: Purification of Crude 4-Bromo-7-Fluoro-1H-Indole
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 4-bromo-7-fluoro-1H-indole by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?
A1: For the purification of this compound, a standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase. A common mobile phase system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on the purification of similar halogenated indazoles, a starting mobile phase composition of ethyl acetate/petroleum ether (1:5, v/v) is a good starting point.[1] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to the column separation.
Q2: How can I visualize this compound on a TLC plate?
A2: Since this compound is an aromatic compound, it should be UV active. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent TLC plate. Additionally, you can use chemical stains for visualization. A p-anisaldehyde solution or a potassium permanganate stain can be effective for indoles.
Q3: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?
A3: Streaking or tailing of indole compounds on silica gel is a common issue and can be attributed to several factors:
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Acidic Silica: Silica gel is slightly acidic, which can lead to strong interactions with the basic nitrogen of the indole ring, causing tailing. To mitigate this, you can neutralize the silica gel by flushing the column with the mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).
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Compound Instability: The compound might be degrading on the silica gel. You can test for this by running a 2D TLC. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.
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Inappropriate Solvent System: The chosen mobile phase may not be optimal. Experiment with different solvent systems, for instance, dichloromethane/methanol, to find a system that provides better separation and spot shape.
Q4: I am observing poor separation between my product and impurities. What are some strategies to improve resolution?
A4: Poor separation can be addressed by several methods:
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Optimize the Mobile Phase: The polarity of the mobile phase is critical. Aim for an Rf value of 0.2-0.4 for your target compound on TLC for the best separation on a column.
-
Use a Shallow Gradient: Instead of isocratic elution (using a constant solvent mixture), a shallow gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity.
-
Column Dimensions: A longer and narrower column generally provides better separation for difficult-to-separate compounds.
-
Reduce Sample Load: Overloading the column can lead to broad, overlapping bands. A general guideline is to use a silica-to-crude product ratio of 50:1 to 100:1 by weight for challenging separations.
Q5: The purified product is still colored. How can I remove colored impurities?
A5: Colored impurities in indole synthesis often arise from oxidation or polymerization. If column chromatography does not remove them, you might consider recrystallization as a subsequent purification step. A mixed solvent system, such as ethanol/water or dichloromethane/hexane, is often effective for recrystallizing indole derivatives.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. |
| Compound has decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using a different stationary phase like neutral alumina. | |
| Product elutes too quickly (with the solvent front) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. For instance, increase the proportion of hexane in the hexane/ethyl acetate mixture. |
| Multiple impurities co-elute with the product | Poor separation efficiency. | Optimize the mobile phase to achieve a larger difference in Rf values between the product and impurities on TLC. Employ a shallow gradient elution. Use a longer column or reduce the amount of sample loaded. |
| The crude mixture is complex. | Consider a pre-purification step, such as an acid-base extraction, to remove some of the impurities before column chromatography. | |
| Low yield of purified product | Compound is partially lost on the column (streaking/degradation). | Add a basic modifier like triethylamine to the mobile phase to reduce streaking. Ensure the compound is stable on silica. |
| Fractions were mixed incorrectly. | Carefully monitor the elution using TLC and combine only the pure fractions. | |
| Cracks or channels form in the silica bed | Improperly packed column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point during the purification. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
TLC plates (silica gel coated with fluorescent indicator)
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UV lamp (254 nm)
-
Collection tubes or flasks
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Rotary evaporator
2. Preparation:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
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Add another layer of sand on top of the silica gel.
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Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Allow the sample to absorb onto the silica gel by draining the solvent until it reaches the top of the sand.
-
Gently add a small amount of the mobile phase and again drain it to the top of the sand.
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Start collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides estimated parameters for the purification. These values are based on the purification of similar compounds and should be optimized for your specific experiment.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for flash chromatography. |
| Mobile Phase (Starting) | Ethyl Acetate/Petroleum Ether (1:5, v/v) | Adjust based on TLC analysis.[1] |
| Estimated Rf of Product | 0.2 - 0.4 | In the optimized mobile phase on a silica TLC plate. |
| Silica to Crude Ratio | 30:1 to 50:1 (w/w) | Increase for difficult separations. |
| Expected Purity | >95% | Dependent on the crude material's impurity profile. |
| Expected Yield | 60-80% | Can vary significantly based on reaction and purification efficiency. |
Experimental Workflow Diagram
References
Technical Support Center: Optimizing Reaction Yield for 4-Bromo-7-fluoro-1H-indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromo-7-fluoro-1H-indole. This valuable building block is often synthesized via multi-step pathways, with the Fischer indole synthesis being a prominent method. Careful control of reaction parameters is crucial for maximizing yield and minimizing impurity formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer indole synthesis.[1] This classic acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone, followed by a[2][2]-sigmatropic rearrangement to form the indole ring.[1] For the synthesis of this compound, the key starting material is (2-bromo-5-fluorophenyl)hydrazine.[3]
Another versatile method for indole synthesis is the Leimgruber-Batcho synthesis, which starts from an o-nitrotoluene derivative.[4] This two-step process involves the formation of an enamine followed by a reductive cyclization.[4]
Q2: I am experiencing low yields in the Fischer indole synthesis of this compound. What are the potential causes?
A2: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:
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Suboptimal Acid Catalyst and Concentration: The choice and amount of acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, and the optimal choice often depends on the specific substrates.[1]
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Inappropriate Reaction Temperature: The reaction is highly sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of starting materials or the final product.
-
Impure Starting Materials: The purity of the (2-bromo-5-fluorophenyl)hydrazine and the carbonyl compound is paramount. Impurities can lead to unwanted side reactions.
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Side Reactions: The formation of regioisomers, if an unsymmetrical ketone is used, can reduce the yield of the desired product.
Q3: What are common side products I should be aware of during the synthesis and how can I minimize them?
A3: During the synthesis of halogenated indoles, several side products can form:
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Over-bromination: If elemental bromine is used as a brominating agent, it can be challenging to control the stoichiometry, leading to the formation of di- or tri-brominated indoles. Using a milder brominating agent like N-bromosuccinimide (NBS) can improve selectivity.
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Debromination: Reductive debromination can occur, especially during subsequent reactions like cross-coupling, leading to the formation of 7-fluoro-1H-indole. Protecting the indole nitrogen can often mitigate this issue.
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Formation of Isomers: When using an unsymmetrical ketone in the Fischer indole synthesis, a mixture of two regioisomeric indoles can be produced. The ratio of these isomers can be influenced by the reaction conditions, particularly the acidity of the medium.
Q4: What are the best practices for purifying crude this compound?
A4: Purification of dihalogenated indoles can be challenging due to the presence of closely related impurities. The following methods are commonly employed:
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Column Chromatography: This is the most widely used technique. A silica gel stationary phase is typically effective. The choice of eluent is crucial for good separation; a gradient of ethyl acetate in hexanes is a common starting point.
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Recrystallization: If the crude product is a solid with relatively high purity, recrystallization can be an excellent method to obtain highly pure material. It is important to screen various solvents to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (starting material remains). | Insufficient heating or reaction time. | Increase the reaction temperature in small increments or prolong the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Inappropriate acid catalyst. | Screen different Brønsted or Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄) and optimize the concentration. | |
| Formation of a complex mixture of products. | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature and monitor the reaction closely by TLC. |
| Impure starting materials. | Ensure the purity of (2-bromo-5-fluorophenyl)hydrazine and the carbonyl compound using appropriate analytical techniques (e.g., NMR, melting point). | |
| Significant amount of isomeric byproduct. | Use of an unsymmetrical ketone in the Fischer indole synthesis. | If possible, use a symmetrical ketone or aldehyde. Otherwise, carefully optimize the reaction conditions (acid catalyst, temperature) to favor the formation of the desired isomer. Purification by column chromatography will be necessary. |
Issue 2: Difficulty in Product Purification
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with impurities during column chromatography. | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A shallow gradient can improve the separation of closely related compounds. |
| Overloading the column. | Use a larger column or reduce the amount of crude material loaded. | |
| Product degrades on the silica gel column. | Acidic nature of silica gel. | Deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%) before loading the sample. Alternatively, use a different stationary phase like neutral alumina. |
| Low recovery after recrystallization. | The chosen solvent is too good, even at low temperatures. | Use a co-solvent system. Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent dropwise until turbidity is observed. Allow the solution to cool slowly. |
Experimental Protocols
Key Synthesis: Fischer Indole Synthesis of this compound
This protocol is a general guideline based on the principles of the Fischer indole synthesis.[1] The specific quantities and reaction conditions may require optimization.
Step 1: Synthesis of (2-bromo-5-fluorophenyl)hydrazine
The precursor, (2-bromo-5-fluorophenyl)hydrazine, can be synthesized from 2-bromo-5-fluoroaniline.[3] This typically involves diazotization of the aniline followed by reduction.
Step 2: Fischer Indole Synthesis
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Hydrazone Formation (in situ):
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-bromo-5-fluorophenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
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Add the desired aldehyde or ketone (1.1-1.2 equivalents). For the synthesis of the parent this compound, glyoxal or a protected form can be used.
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Stir the mixture at room temperature for 30-60 minutes.
-
-
Indolization:
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To the reaction mixture, add the acid catalyst (e.g., polyphosphoric acid or zinc chloride, typically 1.2-2.0 equivalents).
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Heat the reaction mixture to reflux (the optimal temperature will depend on the solvent and catalyst used and should be determined experimentally).
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Monitor the progress of the reaction by TLC.
-
-
Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully pour the reaction mixture into ice-cold water.
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Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity.
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Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: General workflow for the Fischer indole synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
troubleshooting failed reactions involving 4-bromo-7-fluoro-1H-indole
Welcome to the technical support center for reactions involving 4-bromo-7-fluoro-1H-indole. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the chemical synthesis and functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in cross-coupling reactions with this compound?
A1: Low yields in Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this compound can often be attributed to several factors. Catalyst deactivation due to exposure to oxygen is a primary concern. Additionally, the unprotected N-H group of the indole can interfere with the catalytic cycle. Side reactions such as protodeboronation of the boronic acid partner (in Suzuki coupling) or dehalogenation of the starting material can also significantly reduce the yield. Finally, suboptimal reaction conditions, including the choice of ligand, base, solvent, and temperature, play a crucial role.
Q2: I am observing significant dehalogenation of my this compound starting material. What could be the cause and how can I prevent it?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. This can be caused by certain bases or impurities in the reaction mixture. To minimize dehalogenation, consider using milder bases and ensure all reagents and solvents are of high purity. Screening different phosphine ligands can also help, as some are less prone to promoting this side reaction.
Q3: Does the unprotected N-H group of the indole interfere with the reaction, and should I use a protecting group?
A3: Yes, the acidic proton of the indole's N-H group can interfere with the catalytic cycle, leading to lower yields and inconsistencies. While some protocols are optimized for the unprotected indole, N-protection with a suitable group like tert-butyloxycarbonyl (Boc) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can significantly improve the outcome of the reaction. However, this will necessitate additional protection and deprotection steps in your synthetic route.
Q4: How does the fluorine atom at the 7-position affect the reactivity of this compound?
A4: The fluorine atom is strongly electron-withdrawing, which can influence the electronic properties of the indole ring. This can be beneficial in the oxidative addition step of the palladium catalytic cycle, which is often rate-limiting. However, the overall electronic nature of the substrate is complex, and the interplay between the electron-withdrawing fluorine and the indole ring system will impact the optimal reaction conditions.
Q5: What are the most common side products I should look out for in a Suzuki-Miyaura coupling reaction?
A5: Besides the desired product and unreacted starting materials, common side products in Suzuki-Miyaura coupling include the homocoupling of the boronic acid and the dehalogenated starting material (7-fluoro-1H-indole). Protodeboronation of your boronic acid reagent is also a frequent issue.
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield or No Reaction
If you are experiencing low to no yield in your Suzuki-Miyaura coupling of this compound, a systematic approach to troubleshooting is recommended. The following workflow can help you identify and resolve the issue.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Common Issues and Solutions
The Buchwald-Hartwig amination can also present challenges. Below is a guide to address common problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure strictly anhydrous and anaerobic conditions. Use a fresh batch of palladium precatalyst and ligand. |
| Poor quality reagents | Use freshly distilled/dried solvents and high-purity amines. | |
| Incorrect base | The choice of base is critical. Screen strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K3PO4. | |
| Formation of Side Products | Reductive dehalogenation | Use a less sterically hindered ligand or lower the reaction temperature. |
| Reaction at N1 of indole | Protect the indole nitrogen with a Boc or SEM group to ensure regioselectivity. |
Experimental Protocols
The following are representative experimental protocols for common reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
N-Boc Protection of this compound
Caption: Experimental workflow for N-Boc protection.
Detailed Protocol:
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To a solution of this compound (1.0 equiv) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.
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Stir the mixture at room temperature for 30 minutes.
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Cool the reaction to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 equiv) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 2 hours.
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Carefully quench the reaction with saturated aqueous ammonium chloride.
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Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected product.
Suzuki-Miyaura Coupling of N-Boc-4-bromo-7-fluoro-1H-indole
Detailed Protocol:
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In a reaction vessel, combine N-Boc-4-bromo-7-fluoro-1H-indole (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 equiv).
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Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
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Heat the reaction mixture to 90 °C and stir for 12-16 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | N-Boc-7-fluoro-4-phenyl-1H-indole | 85 |
| 4-Methoxyphenylboronic acid | N-Boc-7-fluoro-4-(4-methoxyphenyl)-1H-indole | 92 |
| 3-Pyridinylboronic acid | N-Boc-7-fluoro-4-(pyridin-3-yl)-1H-indole | 78 |
Buchwald-Hartwig Amination of N-Boc-4-bromo-7-fluoro-1H-indole
Detailed Protocol:
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To a reaction tube, add N-Boc-4-bromo-7-fluoro-1H-indole (1.0 equiv), the desired amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and a palladium precatalyst/ligand system (e.g., Pd2(dba)3 with XPhos).
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Seal the tube, evacuate, and backfill with an inert gas.
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Add anhydrous toluene via syringe.
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Heat the reaction mixture to 100-110 °C for 18-24 hours.
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Monitor the reaction by TLC or LC-MS.
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After cooling, dilute with ethyl acetate and filter through a pad of celite.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by flash column chromatography.
| Amine | Product | Typical Yield (%) |
| Morpholine | N-Boc-7-fluoro-4-(morpholino)-1H-indole | 95 |
| Aniline | N-Boc-7-fluoro-4-(phenylamino)-1H-indole | 88 |
| Benzylamine | N-Boc-4-(benzylamino)-7-fluoro-1H-indole | 91 |
N-Boc Deprotection
Detailed Protocol:
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Dissolve the N-Boc protected indole in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (5-10 equivalents) at room temperature.
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Stir the mixture for 1-2 hours, monitoring by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify if necessary.
This technical support center provides a foundational guide for working with this compound. For specific applications, further optimization of the provided protocols may be necessary.
side reactions to consider when using 4-bromo-7-fluoro-1H-indole
Welcome to the technical support center for 4-bromo-7-fluoro-1H-indole. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential side reactions during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on the this compound molecule?
A1: The primary reactive sites are the N-H position of the indole ring, the C-Br bond for cross-coupling reactions, and the C2 and C3 positions of the pyrrole ring for electrophilic substitution. The electron-withdrawing nature of the fluorine and bromine atoms can influence the electron density and reactivity of the entire indole system.
Q2: Can the N-H bond of this compound interfere with my desired reaction?
A2: Yes, the acidic proton on the indole nitrogen can participate in various reactions. In the presence of a strong base, it can be deprotonated, forming an indolyl anion which can act as a nucleophile. In reactions like palladium-catalyzed cross-couplings, failure to protect the N-H group can lead to side reactions or catalyst deactivation. For instance, in some coupling reactions, N-arylation can compete with the desired C-Br coupling.
Q3: What are the potential side reactions when performing metal-halogen exchange (e.g., lithiation) on this compound?
A3: While metal-halogen exchange at the C4-Br position is a primary pathway, several side reactions can occur:
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Deprotonation at N1: Strong organolithium bases can deprotonate the N-H group. It is often advisable to protect the indole nitrogen before attempting lithiation.
-
Halogen migration: Although less common, halogen migration or scrambling can occur under certain conditions.
-
Decomposition: Indole rings can be unstable to very strong bases, potentially leading to ring-opening or decomposition, especially at elevated temperatures.
Q4: Are there any known incompatibilities of this compound with common reagents or solvents?
A4: While generally stable, this compound may exhibit instability under certain conditions. For example, prolonged exposure to strong acids can lead to polymerization or degradation of the indole core. Additionally, some bromoindole derivatives have been observed to decompose in water at elevated temperatures.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Potential Cause | Troubleshooting Steps |
| N-H Interference | Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, Ts) prior to the coupling reaction. This prevents competitive N-arylation or catalyst inhibition. |
| Debromination | Reduce the reaction temperature or use a milder base. Debromination can occur as a side reaction, particularly with highly active catalysts or elevated temperatures. |
| Homocoupling | Ensure anaerobic conditions and use fresh, high-quality reagents. Homocoupling of the boronic acid or organometallic partner can be a significant side reaction. |
| Ligand Decomposition | Choose a robust phosphine ligand suitable for the specific coupling reaction. Some ligands can degrade under the reaction conditions, leading to catalyst deactivation.[1][2] |
Issue 2: Multiple Products in Electrophilic Substitution Reactions (e.g., Nitration, Acylation)
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | The electronic effects of the bromo and fluoro substituents can direct electrophilic attack to multiple positions. Perform the reaction at a lower temperature and consider using a milder electrophilic reagent to improve selectivity. |
| N-Substitution | If the N-H is unprotected, electrophiles can attack the nitrogen. Protect the indole nitrogen before carrying out the electrophilic substitution. |
| Over-reaction | Use stoichiometric amounts of the electrophile and monitor the reaction closely by TLC or LC-MS to avoid di- or tri-substituted products. |
Experimental Protocols
Protocol 1: N-Protection of this compound with a Boc Group
This protocol describes a general procedure for protecting the indole nitrogen, which is often a crucial first step to prevent side reactions.
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Dissolution: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Decision tree for potential reaction pathways and side reactions of this compound.
Caption: Recommended workflow for a Suzuki cross-coupling reaction to minimize side reactions.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 4-bromo-7-fluoro-1H-indole under reaction conditions
Welcome to the technical support center for 4-bromo-7-fluoro-1H-indole. This resource is designed to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with the handling and reactivity of this compound. Here you will find troubleshooting guides and frequently asked questions to enhance the stability and success of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many indole derivatives, this compound is susceptible to degradation under certain conditions. The main concerns are:
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can be accelerated by atmospheric oxygen, oxidizing agents, and certain metal catalysts, often leading to colored impurities and polymerization.[1]
-
Acid Instability: Strong acidic conditions can lead to protonation of the indole nitrogen, potentially causing dimerization, polymerization, or other undesired side reactions, especially at elevated temperatures.
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Strong Bases: While the indole N-H is weakly acidic, strong bases can deprotonate it, increasing the nucleophilicity of the molecule and potentially leading to unwanted side reactions.
Q2: How should I store this compound to ensure its long-term stability?
A2: To maintain the integrity of this compound, proper storage is crucial. We recommend the following:
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Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1][2]
-
Low Temperature: Keep the compound in a refrigerator at a low temperature (e.g., 4°C).[2]
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Protection from Light: Store in a dark or amber-colored vial to prevent light-induced degradation.[1]
Q3: I am observing the formation of colored impurities in my reaction mixture. What could be the cause?
A3: The formation of colored impurities, often ranging from yellow to dark brown, is a common indicator of indole degradation, typically through oxidation.[1] To mitigate this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
Q4: Is N-protection necessary when using this compound in cross-coupling reactions?
A4: While not always mandatory, N-protection is highly recommended, especially for researchers encountering issues with yield or reproducibility. The free N-H group can interfere with catalytic cycles, particularly in palladium-catalyzed reactions, by coordinating to the metal center or by acting as a proton source, which can lead to side reactions like protodeboronation in Suzuki couplings.[3] Common protecting groups for indoles include Boc (di-tert-butyl dicarbonate), sulfonyl derivatives, and SEM (2-(trimethylsilyl)ethoxymethyl).
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, issues can arise when using heteroaromatic substrates like this compound.
Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Catalyst inactivity. 2. Poor quality of boronic acid/ester. 3. Suboptimal reaction conditions (base, solvent, temperature). 4. Interference from the unprotected N-H group. | 1. Use a fresh, active palladium catalyst or a pre-catalyst. Ensure the reaction is under an inert atmosphere. 2. Use fresh, high-purity boronic acid/ester. Consider using a more stable pinacol boronate ester. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, 2-MeTHF).[4][5] 4. Protect the indole nitrogen with a suitable protecting group (e.g., Boc). |
| Significant Protodeboronation | 1. Presence of protic sources (water, N-H group). 2. Unstable boronic acid. 3. Inappropriate base. | 1. Use anhydrous conditions if possible. Protect the indole nitrogen. 2. Switch to a more stable boronate ester (e.g., pinacol ester).[5] 3. Screen milder bases or use anhydrous fluoride sources (e.g., KF). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of Starting Material | Reductive processes occurring in the catalytic cycle. | Optimize the ligand and base combination. Sometimes, a change in the palladium source can mitigate this side reaction. |
This is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or a Buchwald precatalyst at 2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.[6]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[6]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds. The unprotected N-H of the indole can complicate this reaction.
Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Inefficient catalyst system. 2. Base-sensitive functional groups on either coupling partner. 3. Catalyst inhibition by the indole N-H. | 1. Screen a panel of Buchwald ligands (e.g., XPhos, SPhos, tBuBrettPhos) and palladium pre-catalysts. 2. Use weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu.[7] 3. Protect the indole nitrogen. This is often the most effective solution for stubborn substrates. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Use of a very strong base. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Switch to a milder base. |
| Side Reactions (e.g., hydrodehalogenation) | Unfavorable reductive elimination pathways. | Optimize the ligand and solvent. A more electron-rich, bulky ligand can sometimes favor the desired C-N bond formation. |
-
Reaction Setup: In a glovebox, add the N-protected this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.) to a vial.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat to the desired temperature (typically 80-120 °C) with stirring. Monitor by TLC or LC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds.
Common Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Deactivation of the palladium catalyst. 2. Homocoupling of the alkyne (Glaser coupling). 3. Poor solubility of reagents. | 1. Ensure strictly anaerobic conditions. Use of a copper co-catalyst (CuI) is standard, but copper-free conditions can sometimes be beneficial.[8] 2. Minimize exposure to oxygen. Running the reaction under dilute conditions can also help. 3. Choose a solvent system in which all components are soluble (e.g., THF, DMF). |
| Reaction Stalls | 1. Catalyst has died. 2. Base is consumed or not effective. | 1. Add another portion of the catalyst. 2. Use a suitable organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent in some cases. |
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Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an organic base (e.g., Et₃N). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by flash column chromatography.
General Stability and Handling Workflow
The following diagram provides a logical workflow for improving the stability of this compound during experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Large-Scale Synthesis of 4-bromo-7-fluoro-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of 4-bromo-7-fluoro-1H-indole.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound, particularly when scaling up production. The primary focus is on the widely applicable Leimgruber-Batcho indole synthesis method.
Issue 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete initial condensation reaction | Monitor the reaction closely using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature (e.g., to 125°C). Ensure the N,N-dimethylformamide dimethyl acetal (DMF-DMA) is of high purity and used in appropriate molar excess. | Increased conversion to the enamine intermediate, leading to a higher overall yield. |
| Poor quality of starting materials | Ensure the purity of 2-bromo-5-fluoro-1-methyl-3-nitrobenzene. Impurities can lead to significant side reactions. | Reduced byproduct formation and improved reaction efficiency. |
| Suboptimal reduction conditions | The choice of reducing agent is critical. Raney nickel is effective, but catalyst activity can vary. Ensure the catalyst is fresh. Alternatively, consider other reducing agents like iron in acetic acid or catalytic hydrogenation with Pd/C. Control the temperature carefully during the addition of hydrazine hydrate to prevent runaway reactions.[1] | Efficient and complete reduction of the nitro group without compromising the indole ring formation. |
| Product decomposition | Avoid excessively high temperatures during reaction and work-up. This compound can be sensitive to strong acids and prolonged heat. | Minimized degradation of the final product, improving the isolated yield. |
Issue 2: Multiple Spots on TLC/HPLC (Impurity Formation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of regioisomers | While the Leimgruber-Batcho synthesis is generally regioselective for this substitution pattern, impurities from the starting material can lead to isomeric byproducts. Confirm the structure of the starting nitro-compound. | A cleaner product profile with the desired isomer as the major component. |
| Side reactions from harsh conditions | Overheating during the initial condensation or the final cyclization can cause side reactions. Maintain strict temperature control. Consider milder reaction conditions if possible. | Reduction in the formation of unwanted byproducts. |
| Incomplete reduction or cyclization | If intermediates are observed, the reduction or cyclization step may be incomplete. Ensure sufficient reaction time and appropriate catalyst loading. | Complete conversion to the final indole product. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Emulsion formation during work-up | Break up emulsions by adding brine or by filtering the mixture through a pad of celite. | Clear separation of aqueous and organic layers, facilitating efficient extraction. |
| Product is an oil or low-melting solid | The product may not readily crystallize. Consider purification by column chromatography. For large-scale operations, a silica plug filtration might be sufficient to remove polar impurities. | Isolation of the product with the desired purity. |
| Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar mixture (e.g., with ethyl acetate) can improve separation.[1] | Effective separation of the product from closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthesis method for this compound?
A1: The Leimgruber-Batcho indole synthesis is a robust and scalable method for preparing this compound. This method is often preferred for industrial production due to its cost-effective reagents, mild reaction conditions, and generally high yields for substituted indoles.[1]
Q2: My reaction yield is consistently low. What are the most critical parameters to check?
A2: Low yields are a common issue. The most critical parameters to investigate are:
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Purity of Starting Materials: Ensure the starting 2-bromo-5-fluoro-1-methyl-3-nitrobenzene is of high purity.
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Reaction Temperature: Both the initial condensation and the final cyclization steps are temperature-sensitive. Overheating can lead to decomposition.
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Catalyst Activity: If using a catalytic reduction step (e.g., with Raney nickel or Pd/C), the activity of the catalyst is crucial for a complete reaction.
Q3: I am observing significant amounts of byproducts. What are the likely side reactions?
A3: Byproduct formation can arise from several sources. Common side reactions include incomplete reaction at any stage, the formation of isomeric indoles if the starting material is not pure, and decomposition of the product under harsh conditions. Careful monitoring of the reaction progress by TLC or HPLC can help identify at which stage the byproducts are forming.
Q4: What is the best method for purifying this compound on a large scale?
A4: For large-scale purification, crystallization is the most economical method. If the crude product is an oil or does not crystallize easily, column chromatography over silica gel is a common alternative. A typical solvent system would be a mixture of ethyl acetate and petroleum ether or hexane.[1] For very large quantities, a short plug of silica gel may be used to remove baseline impurities.
Experimental Protocols
Leimgruber-Batcho Synthesis of this compound
This protocol is divided into two main steps: the formation of the enamine intermediate and its subsequent reductive cyclization.
Step 1: Synthesis of (E)-1-(2-(2-bromo-5-fluoro-3-nitrophenyl)vinyl)pyrrolidine
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To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2-bromo-5-fluoro-1-methyl-3-nitrobenzene.
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Add N,N-dimethylformamide (DMF) as the solvent, followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the mixture to 120°C and stir until the reaction is complete, monitoring by TLC.[1]
-
Once the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent.
-
The resulting crude enamine can be used directly in the next step or purified by recrystallization from methanol.[1]
Step 2: Reductive Cyclization to this compound
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Dissolve the crude enamine from Step 1 in a suitable solvent such as tetrahydrofuran (THF) or ethanol in a reaction vessel equipped for hydrogenation.[1]
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Add a slurry of Raney nickel in the same solvent.[1]
-
Heat the mixture to 50°C and slowly add hydrazine hydrate dropwise via an addition funnel.[1] Be cautious as this reaction is exothermic.
-
After the addition is complete, maintain the reaction at 50°C for several hours until the reaction is complete (monitor by TLC or HPLC).[1]
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Cool the reaction mixture and carefully filter off the Raney nickel catalyst. Caution: Raney nickel is pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether or by recrystallization.[1]
Visualizations
Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
References
analytical methods for assessing the purity of 4-bromo-7-fluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 4-bromo-7-fluoro-1H-indole. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for assessing the purity of this compound?
A1: The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can be used for quantitative purity assessment (qNMR).
Q2: What are the expected molecular weight and mass-to-charge ratios (m/z) for this compound?
A2: The molecular formula is C₈H₅BrFN, with a monoisotopic mass of approximately 212.96 g/mol . In mass spectrometry, you can expect to see the molecular ion peaks corresponding to the bromine isotopes: [M]+ at m/z ≈ 213 and [M+2]+ at m/z ≈ 215 with roughly equal intensity.
Q3: Are there any known stability issues with this compound under typical analytical conditions?
A3: Halogenated indoles can be susceptible to degradation under certain conditions. Forced degradation studies on similar compounds have shown that they can be sensitive to strong acids, bases, and oxidative conditions.[1][2] During analysis, it is important to use fresh solutions and avoid prolonged exposure to harsh mobile phases or high temperatures in the GC inlet to prevent the formation of degradation products.
Q4: What are the key safety precautions when handling this compound?
A4: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed or inhaled and may cause skin and eye irritation.[3] All handling should be performed in a well-ventilated fume hood.
Analytical Methods and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantifying the purity of this compound and detecting non-volatile impurities.
Recommended Starting Method:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start with 40% B, ramp to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile or a mixture of Acetonitrile and Water |
Experimental Protocol:
-
Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of TFA to 1 L of HPLC-grade water (Mobile Phase A) and 1 L of HPLC-grade acetonitrile (Mobile Phase B). Degas the mobile phases before use.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and run the gradient method. Monitor the chromatogram at 280 nm.
-
Data Analysis: Integrate all peaks and calculate the purity based on the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to identify and quantify volatile impurities.
Recommended Starting Method:
| Parameter | Recommended Condition |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Start at 120 °C (hold for 2 min), ramp at 15 °C/min to 230 °C, then ramp at 10 °C/min to 300 °C (hold for 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
System Setup: Set up the GC-MS with the specified parameters and perform a solvent blank injection to ensure system cleanliness.
-
Injection: Inject 1 µL of the sample solution.
-
Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Identify the main component and any impurities by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns. The characteristic isotopic pattern of bromine should be visible for bromine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the structure of this compound and identifying impurities with different chemical structures.
Expected ¹H and ¹³C NMR Data (based on similar structures):
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |
| ¹H NMR | ||
| NH | 8.0 - 8.5 | br s |
| Aromatic CH | 6.5 - 7.5 | m |
| ¹³C NMR | ||
| C-Br | ~115 | s |
| C-F | ~150-160 | d (J_CF) |
| Other Aromatic C | 100 - 140 | m |
Note: Chemical shifts are highly dependent on the solvent used.
Troubleshooting Guides
HPLC Troubleshooting
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// Pressure Issues high_pressure [label="High Pressure", fillcolor="#F1F3F4", fontcolor="#202124"]; low_pressure [label="Low/No Pressure", fillcolor="#F1F3F4", fontcolor="#202124"];
// Peak Shape Issues tailing [label="Peak Tailing", fillcolor="#F1F3F4", fontcolor="#202124"]; fronting [label="Peak Fronting", fillcolor="#F1F3F4", fontcolor="#202124"]; split [label="Split Peaks", fillcolor="#F1F3F4", fontcolor="#202124"];
// Retention Time Issues drifting [label="Drifting Retention Times", fillcolor="#F1F3F4", fontcolor="#202124"]; sudden_change [label="Sudden Change in Retention", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions sol_high_p [label="Check for blockages (frits, column, tubing)\nFlush system\nCheck sample solubility", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_low_p [label="Check for leaks (fittings, pump seals)\nEnsure sufficient mobile phase\nPurge pump", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tailing [label="Use high-purity silica column\nAdjust mobile phase pH\nAdd competing base (e.g., triethylamine)\nCheck for column degradation", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_fronting [label="Reduce sample concentration/volume\nEnsure sample solvent is weaker than mobile phase", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_split [label="Check for column void or channeling\nEnsure proper sample dissolution\nClean injector", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_drifting [label="Ensure stable column temperature\nCheck mobile phase composition and stability\nAllow for proper column equilibration", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_sudden [label="Check for changes in mobile phase preparation\nVerify correct method parameters\nCheck for pump malfunction", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> pressure; start -> peak_shape; start -> retention_time;
pressure -> high_pressure; pressure -> low_pressure;
peak_shape -> tailing; peak_shape -> fronting; peak_shape -> split;
retention_time -> drifting; retention_time -> sudden_change;
high_pressure -> sol_high_p [style=dashed]; low_pressure -> sol_low_p [style=dashed]; tailing -> sol_tailing [style=dashed]; fronting -> sol_fronting [style=dashed]; split -> sol_split [style=dashed]; drifting -> sol_drifting [style=dashed]; sudden_change -> sol_sudden [style=dashed]; } end_dot Caption: HPLC Troubleshooting Workflow
Common HPLC Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Action(s) |
| High Backpressure | - Blockage in the system (inline filter, guard column, column frit)- Sample precipitation in the column- Mobile phase incompatibility | - Systematically remove components (column, guard column) to isolate the blockage.- Flush the column in the reverse direction.- Ensure sample is fully dissolved in the mobile phase.[4] |
| Peak Tailing | - Secondary interactions with residual silanols on the column packing- Column overload- Dead volume in the system | - Use a highly end-capped, high-purity silica column.- Lower the mobile phase pH to suppress silanol activity.- Reduce the injection volume or sample concentration.[5] |
| Shifting Retention Times | - Inconsistent mobile phase preparation- Fluctuation in column temperature- Column degradation | - Prepare fresh mobile phase and ensure accurate composition.- Use a column oven for stable temperature control.- Replace the column if performance has deteriorated.[6] |
GC-MS Troubleshooting
// Nodes start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_peaks [label="No or Small Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; peak_shape [label="Poor Peak Shape", fillcolor="#FBBC05", fontcolor="#202124"]; baseline [label="Baseline Issues", fillcolor="#FBBC05", fontcolor="#202124"];
// No Peaks Issues no_injection [label="No Injection/Detection", fillcolor="#F1F3F4", fontcolor="#202124"];
// Peak Shape Issues tailing [label="Peak Tailing", fillcolor="#F1F3F4", fontcolor="#202124"]; fronting [label="Peak Fronting", fillcolor="#F1F3F4", fontcolor="#202124"];
// Baseline Issues high_bleed [label="High Column Bleed", fillcolor="#F1F3F4", fontcolor="#202124"]; ghost_peaks [label="Ghost Peaks", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions sol_no_peaks [label="Check syringe and injector\nVerify detector is on and responsive\nConfirm sample concentration", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tailing [label="Deactivate the inlet liner (use a silanized liner)\nCheck for active sites in the column\nEnsure proper column installation", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_fronting [label="Reduce injection volume\nUse a solvent with a lower boiling point than the initial oven temperature", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_bleed [label="Condition the column properly\nCheck for oxygen leaks in the system\nDo not exceed the column's maximum temperature", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_ghost [label="Run a solvent blank to identify source of contamination\nClean the injector port and replace the septum\nCheck for sample carryover", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> no_peaks; start -> peak_shape; start -> baseline;
no_peaks -> no_injection;
peak_shape -> tailing; peak_shape -> fronting;
baseline -> high_bleed; baseline -> ghost_peaks;
no_injection -> sol_no_peaks [style=dashed]; tailing -> sol_tailing [style=dashed]; fronting -> sol_fronting [style=dashed]; high_bleed -> sol_bleed [style=dashed]; ghost_peaks -> sol_ghost [style=dashed]; } end_dot Caption: GC-MS Troubleshooting Workflow
Common GC-MS Problems and Solutions:
| Problem | Possible Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing) | - Active sites in the injector liner or column- Column contamination- Sample degradation at high temperatures | - Use a deactivated (silanized) inlet liner.- Condition the column according to the manufacturer's instructions.- Lower the injector temperature if the compound is thermally labile.[7] |
| High Column Bleed | - Oxygen leak in the system- Column has not been properly conditioned- Exceeding the maximum operating temperature of the column | - Check for leaks in all fittings and connections.- Condition the column overnight at a temperature slightly below its maximum limit.- Ensure the oven temperature program does not exceed the column's limit.[7] |
| Ghost Peaks | - Contamination from the septum, liner, or previous injections (carryover)- Impure carrier gas or solvent | - Replace the septum and inlet liner.- Run a solvent blank after a concentrated sample to check for carryover.- Use high-purity gas and solvents with appropriate filters.[7] |
References
- 1. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Navigating Regioisomer Formation in Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing a critical challenge in indole synthesis: the formation of regioisomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you control regioselectivity in your reactions and streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the most common indole syntheses?
A1: Regioselectivity in indole synthesis is predominantly governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the arylhydrazines (in the Fischer indole synthesis) or the unsymmetrical alkynes (in the Larock indole synthesis) can significantly influence the site of cyclization.
-
Steric Hindrance: Bulky substituents on the ketone (Fischer) or alkyne (Larock) can direct the reaction pathway to the less sterically hindered position.[1]
-
Reaction Conditions: The choice of acid catalyst, its concentration, reaction temperature, and duration can determine the kinetic versus thermodynamic product distribution, thereby altering the final ratio of regioisomers.[2]
Q2: How can I accurately determine the regioisomeric ratio of my product mixture?
A2: The most common and reliable methods for determining the ratio of regioisomers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often sufficient to distinguish between regioisomers due to differences in the chemical shifts and coupling constants of the aromatic and heterocyclic protons. Integration of unique, well-resolved peaks corresponding to each isomer allows for accurate quantification.
-
High-Performance Liquid Chromatography (HPLC): When isomers are difficult to distinguish by NMR or for high-throughput analysis, HPLC with a suitable column and mobile phase can effectively separate and quantify the regioisomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile indole derivatives, GC-MS can provide both separation and identification of the isomers.
Q3: What are the most effective general strategies for separating regioisomers if they do form?
A3: Separation of regioisomers can be challenging due to their similar physical properties. Common purification techniques include:
-
Column Chromatography: This is the most widely used method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical for achieving good separation.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale separations, prep-TLC can be an effective method.
-
Recrystallization: If one regioisomer is significantly more abundant or has different solubility properties, fractional recrystallization can be a powerful purification technique.
Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis is a robust method but can present regioselectivity challenges when using unsymmetrical ketones.
Problem: Poor or undesired regioselectivity with an unsymmetrical ketone.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical.[2] Stronger acids or higher temperatures can favor cyclization at the less substituted α-carbon (kinetic control), while milder conditions may favor the more substituted position (thermodynamic control).[3] Consider using Eaton's reagent (P₂O₅ in MeSO₃H) which has been shown to provide excellent regiocontrol, particularly for the formation of 3-unsubstituted indoles from methyl ketones.[4] |
| Steric Hindrance | If the desired regioisomer is sterically disfavored, consider modifying the ketone substrate to reduce steric bulk if possible. Alternatively, explore other indole synthesis methods that may offer complementary regioselectivity. |
| Electronic Effects of Substituents | Electron-withdrawing groups on the phenylhydrazine can influence the direction of cyclization.[5] If feasible, altering the electronic nature of the substituents may shift the regioselectivity. |
Problem: Low yield or reaction failure.
| Potential Cause | Troubleshooting Steps |
| N-N Bond Cleavage Side Reaction | Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to cleavage of the N-N bond instead of the desired cyclization.[2][6] This is a known issue in the synthesis of 3-aminoindoles. Consider using a less electron-rich carbonyl substrate if possible. |
| Degradation of Starting Material or Product | The harsh acidic conditions of the classical Fischer synthesis can lead to degradation.[4] If decomposition is observed, try diluting the reaction mixture with a solvent like sulfolane or dichloromethane. |
Larock Indole Synthesis
The Larock indole synthesis offers good regioselectivity for 2,3-disubstituted indoles, but challenges can arise with certain unsymmetrical alkynes.
Problem: Unexpected regioisomer formation with an unsymmetrical alkyne.
| Potential Cause | Troubleshooting Steps |
| Steric and Electronic Effects of Alkyne Substituents | The regioselectivity is determined during the migratory insertion of the alkyne into the arylpalladium bond.[7] Generally, the larger substituent on the alkyne directs to the C2 position of the indole.[7] However, strong electronic effects can override steric factors. Electron-withdrawing groups on one of the alkyne's aryl substituents tend to favor that group at the C2 position, while electron-donating groups favor the C3 position. |
| Ligand Effects | While often performed "ligand-less," the addition of bulky phosphine ligands such as P(t-Bu)₃ can improve reaction rates and may influence regioselectivity, especially when using less reactive o-bromoanilines.[1][8] |
Problem: Low yield or catalyst deactivation.
| Potential Cause | Troubleshooting Steps |
| Slow Oxidative Addition | The oxidative addition of o-bromoanilines to the palladium catalyst can be slow. The use of electron-donating phosphine ligands can facilitate this step.[8] |
| Excess Chloride Additive | While a chloride source like LiCl is often beneficial, using more than one equivalent can slow down the reaction and lead to the formation of side products.[7] |
Bischler-Möhlau Indole Synthesis
This synthesis is notorious for its harsh conditions, low yields, and often unpredictable regioselectivity.[9][10]
Problem: Mixture of regioisomers and low yield.
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions | The high temperatures typically required can lead to multiple reaction pathways and decomposition.[9] Employing milder conditions can significantly improve the outcome. The use of lithium bromide as a catalyst or microwave irradiation has been shown to be effective.[9][11] |
| Complex Reaction Mechanism | The reaction can proceed through different mechanistic pathways, leading to a mixture of 2-aryl and 3-aryl indoles.[10] The outcome is highly dependent on the specific substrates used. |
Data Presentation: Regioselectivity in Indole Synthesis
Table 1: Regioselectivity in the Fischer Indole Synthesis with Unsymmetrical Ketones and Varying Acid Catalysts
| Phenylhydrazine | Ketone | Acid Catalyst | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) | Reference |
| Phenylhydrazine | 2-Butanone | 90% H₃PO₄ | 2,3-Dimethylindole | 2-Ethylindole | Varies with acid concentration | [12] |
| Phenylhydrazine | 2-Butanone | 70% H₂SO₄ | 2-Ethylindole | 2,3-Dimethylindole | Varies with acid concentration | [12] |
| 3-Methylphenylhydrazine | Propiophenone | Mechanochemical (ball milling) | 2-Ethyl-6-methylindole | 2-Ethyl-4-methylindole | 58:42 | [13] |
Table 2: Regioselectivity in the Larock Indole Synthesis with Unsymmetrical Alkynes
| o-Haloaniline | Alkyne | Catalyst/Ligand | Major Regioisomer | Minor Regioisomer | Ratio (Major:Minor) | Reference |
| 2-Iodoaniline | 1-Phenyl-1-propyne | Pd(OAc)₂ | 2-Methyl-3-phenylindole | 3-Methyl-2-phenylindole | >95:5 | [1] |
| 2-Bromoaniline | Serine-derived alkyne | Pd[P(o-tol)₃]₂ | Desired Tryptophan Derivative | - | 70% yield | [8] |
Experimental Protocols
Protocol 1: Regioselective Fischer Indole Synthesis of 3-Unsubstituted Indoles using Eaton's Reagent[4]
This protocol describes the synthesis of a 3-unsubstituted indole from a methyl ketone and a phenylhydrazine using Eaton's reagent to control regioselectivity.
-
Preparation of Eaton's Reagent: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) while maintaining the temperature below 50°C. The typical concentration is 7.5-10% by weight of P₂O₅.
-
Reaction Setup: To a solution of the phenylhydrazine (1.0 equiv) in Eaton's reagent, add the methyl ketone (1.1 equiv) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100°C) and monitor the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Bischler-Möhlau Indole Synthesis[14][15]
This protocol provides a milder and more efficient method for the Bischler-Möhlau synthesis using microwave irradiation.
-
Reactant Mixture: In a microwave-safe vessel, combine the aniline (2.0 equiv) and the α-bromoacetophenone (1.0 equiv).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 600 W) for a short duration (e.g., 1-5 minutes). Monitor the reaction progress by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent.
-
Purification: Purify the crude product directly by column chromatography on silica gel.
Protocol 3: General Procedure for the Larock Indole Synthesis[16]
This protocol outlines a general procedure for the palladium-catalyzed synthesis of 2,3-disubstituted indoles.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the o-iodoaniline (1.0 equiv), the disubstituted alkyne (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand if necessary (e.g., PPh₃ or a bulky phosphine, 4-10 mol%), a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv), and a chloride salt (e.g., LiCl, 1.0 equiv).
-
Solvent Addition: Add a dry, degassed solvent (e.g., DMF or dioxane).
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the starting material is consumed as monitored by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Factors influencing regioselectivity in the Fischer indole synthesis.
Caption: Catalytic cycle of the Larock indole synthesis showing the regiodetermining step.
Caption: General troubleshooting workflow for dealing with regioisomer formation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 4. researchwithnj.com [researchwithnj.com]
- 5. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 12. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Catalyst Selection for Cross-Coupling with 4-bromo-7-fluoro-1H-indole: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-bromo-7-fluoro-1H-indole. The guidance is structured to address specific experimental challenges with practical solutions.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is best suited for cross-coupling reactions with the electron-rich this compound?
A1: For electron-rich substrates like this compound, palladium catalysts paired with electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are generally most effective.[1][2] These ligands facilitate the oxidative addition step, which can be challenging with electron-rich aryl halides, and promote the reductive elimination step to form the desired product.[3][4] Buchwald ligands such as SPhos and XPhos, as well as bulky trialkylphosphines, are excellent starting points for optimization.[1][5][6]
Q2: Should the indole nitrogen be protected during the cross-coupling reaction?
A2: The free N-H group of the indole can sometimes interfere with palladium catalysts, leading to side reactions or catalyst deactivation.[7] While many successful cross-couplings are achieved with unprotected indoles, N-protection (e.g., with a Boc group) can be a valuable strategy to improve yields and reproducibility, particularly if you are observing complex reaction mixtures or low conversion.[7]
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is critical and often interdependent. For Suzuki couplings, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), often in a solvent system containing water, such as dioxane/water or THF/water.[8] For Heck and Sonogashira reactions, amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used in solvents like DMF, THF, or toluene.[7] The selection should be tailored to ensure the solubility of all reactants and the stability of the catalyst system.[9]
Q4: My Sonogashira coupling is not working. What are the common failure points?
A4: Common issues in Sonogashira couplings include catalyst deactivation, homocoupling of the alkyne (Glaser coupling), and low reactivity of the aryl bromide.[7][10] Ensure a strictly inert atmosphere to prevent catalyst oxidation. If homocoupling is significant, consider a copper-free protocol or using bulky, electron-rich ligands to favor the cross-coupling pathway.[7] For the relatively unreactive this compound, a more active catalyst system and higher reaction temperatures may be necessary.[11]
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki Coupling
Possible Causes & Solutions
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently, or the catalyst may have decomposed.
-
Poor Oxidative Addition: The electron-rich nature of the indole may hinder the oxidative addition step.
-
Protodeboronation of Boronic Acid: The boronic acid coupling partner may be degrading under the reaction conditions.
-
Inadequate Base or Solvent: The chosen base may not be effective in promoting transmetalation, or the reactants may not be fully soluble.
Problem 2: Significant Side Products in Heck Coupling
Possible Causes & Solutions
-
Double Bond Isomerization: The double bond in the product may be migrating.
-
Solution: This is often influenced by the ligand and reaction conditions. Screening different phosphine ligands can sometimes mitigate this issue.
-
-
Dehalogenation: The bromo-indole is being reduced to the corresponding indole.
-
Solution: This side reaction can be promoted by certain bases and solvents. Ensure anhydrous conditions if appropriate for the protocol and screen alternative bases.[9]
-
-
Homocoupling of the Alkene: The alkene coupling partner reacts with itself.
-
Solution: Adjust the stoichiometry of the reactants. Lowering the concentration of the alkene or adding it slowly to the reaction mixture can sometimes help.
-
Problem 3: Catalyst Turns Black and Reaction Stalls (Sonogashira Coupling)
Possible Causes & Solutions
-
Catalyst Decomposition (Palladium Black): The palladium catalyst has precipitated out of solution as inactive palladium black.
-
Solution: This is often caused by oxygen contamination or high temperatures. Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[7][10] Using more robust ligands, like bulky phosphines or NHCs, can help stabilize the catalyst.[3] Anecdotal evidence suggests that THF may promote the formation of palladium black in some Sonogashira reactions.[10]
-
-
Copper-Mediated Side Reactions: If using a copper co-catalyst, it can lead to alkyne homocoupling (Glaser coupling).
-
Solution: Consider a "copper-free" Sonogashira protocol. These often employ more sophisticated ligands but can provide cleaner reactions.[7] If using copper, ensure it is from a reliable source and used in the correct stoichiometry.
-
-
Low Reactivity of the Aryl Bromide: The C-Br bond at the 4-position of the indole is not reactive enough under the current conditions.
Data Presentation: Catalyst System Comparison
The following tables summarize recommended starting conditions for cross-coupling reactions with this compound, based on successful examples with structurally similar halo-indoles and other challenging heteroaryl halides. Yields are highly substrate-dependent and these conditions should be considered a starting point for optimization.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes |
| Pd₂(dba)₃ (2-5%) | SPhos (4-10%) | K₃PO₄ (2-3) | Dioxane / H₂O | 80-110 | A robust system for challenging substrates.[6] |
| Pd(OAc)₂ (2-5%) | XPhos (4-10%) | K₂CO₃ (2-3) | THF / H₂O | 80-100 | Another highly active Buchwald ligand system.[6] |
| Pd(dppf)Cl₂ (3-5%) | - | Cs₂CO₃ (2) | DME | 80-100 | A common and often effective catalyst.[8][14] |
Table 2: Recommended Catalyst Systems for Heck Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd(OAc)₂ (1-5%) | P(o-tolyl)₃ (2-10%) | Et₃N (1.5-2) | DMF or NMP | 100-140 | A classical Heck system. |
| Pd₂(dba)₃ (2%) | P(t-Bu)₃ (4%) | Cy₂NMe (2) | Dioxane | 100-120 | Bulky phosphine ligand for improved activity. |
| Ligandless (in water) | - | NaOAc (2) | H₂O | 100 | Aqueous conditions have been successful for some halo-indoles.[15] |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes |
| Pd(PPh₃)₂Cl₂ (2-5%) | CuI (4-10%) | Et₃N or DIPEA (2-3) | THF or DMF | 60-100 | Standard Sonogashira conditions.[16] |
| Pd(PPh₃)₄ (5%) | CuI (10%) | Et₃N (excess) | Et₃N | 50-80 | Using the base as the solvent can be effective.[10] |
| [DTBNpP]Pd(crotyl)Cl (2.5%) | None (Copper-free) | TMP (2) | DMSO | rt - 60 | A modern pre-catalyst for copper-free couplings.[17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube), add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand (e.g., SPhos Pd G3, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe. The final concentration of the indole substrate is typically between 0.1-0.2 M.[8]
-
Heating and Monitoring: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), the base (e.g., TMP, 2.0 equiv), and the palladium pre-catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) to a dry reaction vessel.[17]
-
Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add anhydrous, degassed DMSO via syringe to achieve a concentration of approximately 0.2 M.[17]
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 60 °C. Monitor the reaction progress by TLC or LC-MS.[17]
-
Work-up and Purification: Follow steps 5 and 6 as described in the Suzuki coupling protocol.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Logic for selecting ligands for the indole substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic Analysis of 4-bromo-7-fluoro-1H-indole: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for this purpose. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR data for 4-bromo-7-fluoro-1H-indole, supported by experimental data from closely related analogs.
Comparative ¹H and ¹³C NMR Data
The chemical shifts of the indole core are significantly influenced by the electronic effects of substituents. The following tables summarize the experimental ¹H and ¹³C NMR data for several substituted indoles, providing a basis for predicting the spectrum of this compound. All data was recorded in CDCl₃.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Indoles in CDCl₃
| Compound | H-2 | H-3 | H-5 | H-6 | N-H | Other |
| 4-Bromo-3-methyl-1H-indole | 7.03-6.95 (m) | - | 7.28-7.24 (m) | 7.28-7.24 (m) | 7.94 (s) | 2.57 (d, J=0.9 Hz, 3H, CH₃) |
| 5-Fluoro-3-methyl-1H-indole | 7.03 (s) | - | 7.23 (dd, J=9.6, 2.4 Hz) | 6.95 (td, J=9.0, 2.5 Hz) | 7.89 (s) | 2.31 (d, J=0.6 Hz, 3H, CH₃) |
| 6-Fluoro-3-methyl-1H-indole | 6.96 (s) | - | 7.49 (dd, J=8.6, 5.4 Hz) | 6.91 (td, J=9.6, 2.2 Hz) | 7.88 (s) | 2.34 (s, 3H, CH₃) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Indoles in CDCl₃
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other |
| 4-Bromo-3-methyl-1H-indole | 122.86 | 113.15 | 126.33 | 114.93 | 123.51 | 123.65 | 110.52 | 137.71 | 12.65 (CH₃) |
| 5-Fluoro-3-methyl-1H-indole | 123.49 | 111.59 | 128.83 | 110.38 | 158.76 (d, J=234.9 Hz) | 110.17 | 103.91 | 132.84 | 9.70 (CH₃) |
| 6-Fluoro-3-methyl-1H-indole | 125.05 | 111.96 | 121.86 | 119.65 | 108.03 (d, J=23.8 Hz) | 159.22 (d, J=236.3 Hz) | 97.42 | 136.29 | 9.72 (CH₃) |
Predicted NMR Data for this compound
Based on the trends observed in the comparative data, the following predictions can be made for the ¹H and ¹³C NMR spectra of this compound:
-
¹H NMR: The presence of a fluorine atom at C-7 will likely cause a downfield shift and introduce coupling to the H-6 proton. The bromine at C-4 will also influence the chemical shifts of the adjacent protons. The N-H proton is expected to appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon directly attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant and a significant downfield shift. The carbon attached to the bromine (C-4) will be deshielded. The other carbon signals will be influenced by the combined inductive and mesomeric effects of both halogens.
Experimental Protocol
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of indole derivatives, based on reported methodologies.[1]
Instrumentation: NMR spectra are typically recorded on a 500 MHz spectrometer.
Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are referenced to the residual solvent peak (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR) or tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
¹H NMR: Standard acquisition parameters are used.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum and enhance sensitivity.
Structure-Spectra Relationship
The following diagram illustrates the general structure of a substituted indole and highlights the positions discussed in the NMR data tables. This visualization aids in understanding the relationship between the molecular structure and the resulting NMR chemical shifts.
Caption: General structure of a substituted indole, indicating key atomic positions relevant to NMR spectral interpretation.
References
Interpreting the Mass Spectrum of 4-bromo-7-fluoro-1H-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 4-bromo-7-fluoro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug development. Understanding the fragmentation pattern of this molecule is crucial for its identification, characterization, and for metabolism studies. This document outlines the expected molecular ion and major fragment ions, supported by established principles of mass spectrometry and fragmentation of related chemical structures.
Molecular Structure and Isotopic Profile
This compound has the chemical formula C₈H₅BrFN and a monoisotopic mass of approximately 212.95894 Da.[1] A key feature in the mass spectrum of this compound is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[2] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of similar intensity separated by two mass-to-charge units (M⁺ and M+2).
Predicted Mass Spectrum Fragmentation
The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways, influenced by the stability of the indole ring and the presence of the halogen substituents. The most likely fragmentation events include the loss of the bromine atom, the fluorine atom, and fragmentation of the indole ring itself, such as the characteristic loss of hydrogen cyanide (HCN).
Summary of Expected Fragment Ions
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the corresponding neutral loss from the molecular ion.
| m/z (for ⁷⁹Br isotope) | m/z (for ⁸¹Br isotope) | Proposed Fragment Ion | Neutral Loss | Interpretation |
| 213 | 215 | [C₈H₅BrFN]⁺ | - | Molecular Ion (M⁺) |
| 134 | - | [C₈H₅FN]⁺ | Br | Loss of a bromine radical. |
| 194 | 196 | [C₈H₄BrF]⁺ | H | Loss of a hydrogen radical. |
| 186 | 188 | [C₇H₄BrF]⁺ | HCN | Loss of hydrogen cyanide from the indole ring. |
| 107 | - | [C₇H₄F]⁺ | Br, HCN | Sequential loss of bromine and hydrogen cyanide. |
| 115 | - | [C₈H₄F]⁺ | H, Br | Sequential loss of a hydrogen radical and a bromine radical. |
Experimental Protocols
Mass Spectrometry Analysis:
A standard protocol for acquiring the mass spectrum of this compound would involve the following:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Electron Ionization (EI) is a common technique for the analysis of such small molecules, typically at 70 eV. Electrospray ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 214 and 216.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Fragmentation Pathway
The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions to produce smaller, stable ions. A proposed fragmentation pathway is illustrated below.
Caption: Proposed mass spectral fragmentation pathway of this compound.
Comparison with Alternative Structures
The mass spectrum of this compound can be distinguished from its isomers by subtle differences in the relative abundances of fragment ions. For instance, the position of the halogen substituents can influence the stability of the resulting fragments. A comparison with a reference standard is the most definitive method for structural confirmation. The fragmentation of other indole derivatives often involves the loss of substituents from the indole ring, but the characteristic loss of HCN is a common feature for the indole core itself.[3] The presence of both bromine and fluorine provides a unique fragmentation signature for this specific molecule. The initial loss of the larger bromine atom is generally more favorable than the loss of the more strongly bonded fluorine atom.
References
A Comparative Analysis of Synthetic Strategies for 4-bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of substituted indoles is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the indole nucleus in a vast array of biologically active compounds. The target molecule, 4-bromo-7-fluoro-1H-indole, presents a unique substitution pattern that requires careful consideration of synthetic design. This guide provides an objective comparison of three prominent synthetic routes to this valuable intermediate: the Leimgruber-Batcho, Fischer, and Bartoli indole syntheses. The performance of each route is evaluated based on key metrics such as overall yield, reaction conditions, and starting material accessibility, supported by representative experimental data.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the three evaluated synthetic pathways to this compound. Yields for the synthesis of starting materials and the main reaction steps are included to provide a comprehensive overview of the efficiency of each route.
| Parameter | Route 1: Leimgruber-Batcho Synthesis | Route 2: Fischer Indole Synthesis | Route 3: Bartoli Indole Synthesis |
| Starting Material | 3-bromo-6-fluoro-2-nitrotoluene | 2-bromo-5-fluoroaniline | 1-bromo-4-fluoro-2-nitrobenzene |
| Key Intermediates | β-(Dimethylamino)-3-bromo-6-fluoro-2-nitrostyrene | (2-bromo-5-fluorophenyl)hydrazine, this compound-2-carboxylic acid | Not Applicable (One-pot) |
| Overall Yield | ~60-70% (estimated) | ~50-60% (estimated) | ~40-60% (estimated) |
| Number of Steps | 2 | 3 | 1 |
| Reaction Conditions | Step 1: High temperature (reflux). Step 2: Mild, near room temperature. | Step 1: Mild. Step 2: Acidic, elevated temperature. Step 3: High temperature. | Low temperature (-40°C to 0°C) |
| Reagent Cost | Moderate (DMFDMA can be costly) | Low to Moderate | Moderate (Grignard reagent) |
| Scalability | Good | Good | Moderate (requires careful control of Grignard reaction) |
Experimental Protocols
Route 1: Leimgruber-Batcho Synthesis
This two-step synthesis begins with the formation of a β-dialkylamino-2-nitrostyrene intermediate, which then undergoes reductive cyclization.
Step 1: Synthesis of (E)-1-(2-(3-bromo-6-fluoro-2-nitrophenyl)vinyl)-N,N-dimethylamine
To a solution of 3-bromo-6-fluoro-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq) and pyrrolidine (1.5 eq) are added. The mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the enamine intermediate.
Step 2: Synthesis of this compound
The enamine intermediate (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol. A slurry of Raney nickel (approx. 10% by weight) in the same solvent is added to the solution. Hydrazine hydrate (3.0-5.0 eq) is then added dropwise at room temperature. The reaction is stirred for 2-4 hours, and the progress is monitored by TLC. After completion, the catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
Route 2: Fischer Indole Synthesis
This classical three-step approach involves the formation of a phenylhydrazine, followed by condensation to a hydrazone, cyclization, and finally decarboxylation.
Step 1: Synthesis of (2-bromo-5-fluorophenyl)hydrazine
2-bromo-5-fluoroaniline (1.0 eq) is dissolved in concentrated hydrochloric acid and the solution is cooled to 0-5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of tin(II) chloride in concentrated hydrochloric acid. The mixture is stirred at low temperature for 2-3 hours. The resulting precipitate is filtered, washed with a cold solution of sodium bicarbonate, and then with water. The crude hydrazine is used in the next step without further purification.
Step 2: Synthesis of this compound-2-carboxylic acid
(2-bromo-5-fluorophenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) are dissolved in ethanol or acetic acid. The mixture is heated to reflux for 1-2 hours to form the corresponding phenylhydrazone. To this mixture, a Lewis acid such as anhydrous zinc chloride (1.2 eq) or a Brønsted acid like polyphosphoric acid is added, and the reaction is heated at a higher temperature (typically >100°C) for 12-18 hours. After cooling, the reaction mixture is poured into ice water and the precipitated solid is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound
The crude this compound-2-carboxylic acid is heated in a high-boiling point solvent such as quinoline with a catalytic amount of copper powder. The reaction is heated to 200-220°C until the evolution of carbon dioxide ceases. The mixture is then cooled, diluted with an organic solvent like ethyl acetate, and washed with dilute acid to remove the quinoline. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Route 3: Bartoli Indole Synthesis
This one-pot synthesis is particularly advantageous for the preparation of 7-substituted indoles.
Synthesis of this compound
A solution of 1-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -40°C under an inert atmosphere. A solution of vinylmagnesium bromide (3.0 eq) in THF is then added dropwise, maintaining the temperature below -30°C. The reaction mixture is stirred at this temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.
Visualization of Synthetic Pathways
The following diagram illustrates the logical flow of the three compared synthetic routes to this compound.
Caption: Comparative workflow of three synthetic routes to this compound.
A Comparative Analysis of the Biological Activity of 4-bromo-7-fluoro-1H-indole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Halogenation of the indole ring is a well-established strategy to modulate physiochemical properties and enhance biological potency. This guide provides a comparative overview of the biological activity of 4-bromo-7-fluoro-1H-indole and its simpler analogs: the parent 1H-indole, 4-bromo-1H-indole, and 7-fluoro-1H-indole.
Due to the absence of studies directly comparing all four compounds in a single assay, this guide synthesizes data from various sources to highlight structure-activity relationships (SAR). The primary activities discussed are antimicrobial and cytotoxic effects, areas where halogenated indoles have shown significant promise.
Comparative Biological Activity Data
The following tables summarize quantitative data on the antimicrobial and cytotoxic activities of the indole analogs. It is critical to note that these results are compiled from different studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Antimicrobial Activity
| Compound | Target Organism | Assay Type | Activity Metric (µg/mL) | Reference |
| 1H-Indole | Staphylococcus aureus | MIC | 1000 | [1] |
| 4-Bromo-1H-indole | Bacillus anthracis | MIC | <0.8 | [2] |
| 7-Fluoro-1H-indole | Pseudomonas aeruginosa | Biofilm Inhibition | Inhibits formation at 1 mM (~135 µg/mL) | [3] |
| Di-halogenated Indoles (e.g., 4-bromo-6-chloroindole) | Staphylococcus aureus | MIC | 30 | [1] |
Disclaimer: Data is collated from multiple sources and is intended for comparative trend analysis, not for direct quantitative comparison.
Table 2: Comparative Cytotoxic Activity (IC₅₀)
| Compound/Analog Type | Cell Line | Activity Metric (IC₅₀ in µM) | Reference |
| Indole-Thiazolidinone Hybrid | HCT-15 (Colon Cancer) | 0.92 | [4] |
| 2-Fluoro-substituted Indole-Triazole | Hep-G2 (Liver Cancer) | 55.40 µg/mL (~200 µM, estimated) | [5] |
| Diaryl Substituted Pyrazoles (Indole Analogs) | HeLa (Cervical Cancer) | 0.4 | [4] |
| 3-(3-oxoaryl) Indole Derivatives | PC3 (Prostate Cancer) | 5.64 |
Disclaimer: Data represents various substituted indole derivatives and is intended to illustrate the potency of the indole scaffold. Direct data for the specific target compounds was limited.
Structure-Activity Relationship (SAR) Summary
The available data, while fragmented, allows for the deduction of several key structure-activity relationships:
-
Halogenation Enhances Potency: The most consistent observation is that the introduction of halogen atoms to the indole ring significantly enhances biological activity compared to the parent 1H-indole. This is particularly evident in antimicrobial assays, where the MIC against S. aureus drops from 1000 µg/mL for indole to as low as 20-30 µg/mL for di-halogenated derivatives.[1]
-
Multi-halogenation is Favorable: Studies on multi-halogenated indoles suggest that the presence of more than one halogen can further boost antibacterial and antibiofilm activities.[1][6]
-
Positional Isomerism is Critical: The position of the halogen substituent dramatically influences the type and level of activity. For instance, fluorination at different positions of the indole nucleus has been shown to selectively alter binding affinity for various serotonin receptor subtypes.[7] 7-fluoroindole, for example, is noted for its ability to inhibit virulence and biofilm formation in P. aeruginosa.[3]
-
Lipophilicity and Electronic Effects: The addition of bromine and fluorine alters the molecule's lipophilicity and electronic distribution. These changes are believed to enhance membrane permeability and improve interactions with biological targets, contributing to the observed increase in potency.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of biological data. Below are generalized protocols for the key assays cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for quantifying the in vitro antimicrobial activity of a compound.[4][8][9]
-
Preparation of Compound Stock: A stock solution of the test indole is prepared by dissolving it in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: The stock solution is serially diluted two-fold across the wells of a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). This creates a gradient of compound concentrations.
-
Inoculum Preparation: The target bacterial strain is cultured to a specific density, typically a 0.5 McFarland standard, and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound) are included to ensure bacterial viability.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[10]
-
Cell Seeding: Human cancer cells (e.g., HepG2) are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test indole. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well (e.g., to a final concentration of 0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Visualizations
Antimicrobial Drug Discovery Workflow
The following diagram illustrates a typical workflow for screening and identifying new antimicrobial compounds, a process for which halogenated indoles are promising candidates.
Simplified Serotonin Signaling Pathway
Halogenated indoles are also investigated for their effects on the central nervous system. Fluorine, in particular, is known to modulate interactions with serotonin receptors. This diagram shows a simplified signaling cascade initiated by serotonin (5-HT) binding.
Conclusion
While direct comparative data for this compound is scarce, analysis of its structural analogs strongly indicates that halogenation is a powerful tool for enhancing biological activity. The introduction of bromo and fluoro substituents on the indole scaffold consistently leads to more potent antimicrobial and cytotoxic agents compared to the parent molecule. The specific position and number of halogens are critical determinants of the activity profile, highlighting a rich field for further structure-activity relationship studies. Researchers are encouraged to use this guide as a foundation for designing new experiments to directly evaluate di-halogenated indoles like this compound against their mono-halogenated and non-halogenated precursors to further elucidate their therapeutic potential.
References
- 1. Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Reactivity of 4-Bromo-1H-indole and 7-Fluoro-1H-indole for Drug Discovery and Chemical Synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indole scaffolds is paramount for the efficient design and synthesis of novel therapeutic agents. This guide provides a detailed comparison of the reactivity of the 4-bromo and 7-fluoro positions in the 1H-indole core, focusing on key transformations relevant to pharmaceutical and chemical research. The information presented herein is supported by available experimental data to facilitate informed decisions in synthetic strategy.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic functionalization of the indole ring is a cornerstone of drug discovery, enabling the modulation of pharmacological properties. Halogenated indoles, in particular, serve as versatile intermediates for a variety of cross-coupling and substitution reactions. This guide focuses on a comparative analysis of two such intermediates: 4-bromo-1H-indole and 7-fluoro-1H-indole. While the carbon-bromine (C-Br) bond is well-established as a reactive handle for palladium-catalyzed cross-coupling reactions, the carbon-fluorine (C-F) bond is generally considered more inert, often requiring specific activation. This comparison aims to provide a clear, data-driven overview of the relative reactivity of these two positions in common synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-X bond (where X is a halogen) is a critical factor in the success of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures. The reactivity of the aryl halide is a key parameter, with the general trend being I > Br > Cl >> F.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 2 | 85 | [1] |
| 5,7-dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Water | 120 (MW) | 1 | High Conv. | [2] |
| 7-Fluoro-1H-indole | Arylboronic acid | No specific experimental data found for direct Suzuki coupling. | - | - | - | - | - |
Discussion: Experimental data for the Suzuki-Miyaura coupling of 4-bromo-1H-indole is not directly available in the initial search, however, related structures like 7-bromo-indazole and 5,7-dibromoindole readily undergo this transformation with high efficiency, demonstrating the utility of the C-Br bond at the 7-position of an indazole (a bioisostere of indole) and the 5 and 7 positions of indole itself in this reaction[1][2]. In contrast, no specific examples of Suzuki-Miyaura coupling involving the C-F bond of 7-fluoro-1H-indole were found. The high strength of the C-F bond typically renders it unreactive under standard Suzuki conditions. Activation of the C-F bond often requires harsh reaction conditions or the presence of activating groups (e.g., a nitro group) ortho to the fluorine, which is not the case for 7-fluoro-1H-indole[3].
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, the reactivity of the aryl halide is crucial.
Experimental Data Summary: Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromo-Trp peptide | Various terminal alkynes | [PdCl₂(CH₃CN)₂] / sXPhos / CuI | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | 20-85 | [4] |
| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [5] |
| 7-Fluoro-1H-indole | Terminal Alkyne | No specific experimental data found for direct Sonogashira coupling. | - | - | - | - | - |
Discussion: The C-Br bond of bromoindoles is a reliable handle for Sonogashira couplings, affording high yields of the corresponding alkynylated products under relatively mild conditions[4][5]. For 7-fluoro-1H-indole, direct Sonogashira coupling is not commonly reported. While some methods for the Sonogashira coupling of fluoroarenes exist, they often require specific catalysts, high temperatures, or strong bases like LiHMDS, and are typically more effective with electron-poor fluoroarenes[6][7].
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The nature of the aryl halide significantly impacts the reaction efficiency.
Experimental Data Summary: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1H-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | 12 | 60 | [8] |
| Unprotected Bromoindole | Primary Aromatic Amine | Specific system developed | - | - | - | - | Moderate | [9][10] |
| 7-Fluoro-1H-indole | Amine | No specific experimental data found for direct Buchwald-Hartwig amination. | - | - | - | - | - |
Discussion: The Buchwald-Hartwig amination of bromoindoles and related bromo-azoles has been successfully demonstrated, even with unprotected NH-indoles, although yields can be moderate[8][9][10]. The C-F bond of 7-fluoro-1H-indole is expected to be significantly less reactive in this transformation under standard conditions. C-F bond amination typically requires specialized, highly active catalyst systems and is often limited to electron-deficient fluoroarenes.
Electrophilic Aromatic Substitution
The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution, predominantly at the C3 position. The presence of a halogen substituent can influence both the rate and the regioselectivity of these reactions.
Theoretical Considerations:
-
Bromine (at C4): Bromine is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack through its electron-withdrawing inductive effect (-I), but directs incoming electrophiles to the ortho and para positions through its electron-donating resonance effect (+M). In 4-bromo-1H-indole, the primary site of electrophilic attack is still expected to be C3, but substitution at other positions on the benzene ring is possible depending on the reaction conditions and the electrophile.
-
Fluorine (at C7): Fluorine is also an ortho-, para-directing deactivator. It has a stronger inductive effect (-I) and a weaker resonance effect (+M) compared to bromine. For 7-fluoro-1H-indole, the C3 position remains the most nucleophilic. The fluorine at C7 would direct further substitution on the benzene ring to the C6 position (ortho) and C4 position (para).
Experimental Data Summary: Electrophilic Aromatic Substitution
| Substrate | Reaction | Reagent | Conditions | Major Product(s) | Yield (%) | Reference |
| Indole | Bromination | NBS | DMF | 3-bromoindole | - | General Knowledge |
| Indole | Nitration | HNO₃/H₂SO₄ | - | 3-nitroindole | - | General Knowledge |
| Indole | Friedel-Crafts Acylation | Acyl chloride / Lewis Acid | - | 3-acylindole | High | [7][11] |
| 4-Bromo-1H-indole | Various | - | No specific experimental data found for direct comparison. | - | - | |
| 7-Fluoro-1H-indole | Various | - | No specific experimental data found for direct comparison. | - | - |
Discussion: While the general principles of electrophilic aromatic substitution on substituted benzenes are well understood, specific comparative experimental data for 4-bromo- and 7-fluoro-1H-indole are lacking in the initial search. For both compounds, electrophilic attack is highly likely to occur at the C3 position of the pyrrole ring due to its high electron density. To achieve substitution on the benzene ring, the C3 position would likely need to be blocked. In such a case, the directing effects of the halogens would become more prominent.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is generally challenging for electron-rich aromatic systems like indole. It typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group.
Theoretical Considerations:
-
4-Bromo-1H-indole: The C-Br bond is a potential leaving group, but the indole ring is not sufficiently electron-deficient to facilitate SₙAr under standard conditions.
-
7-Fluoro-1H-indole: Fluorine is a better leaving group than bromine in SₙAr reactions if the reaction proceeds via a Meisenheimer complex, as the highly electronegative fluorine stabilizes the intermediate. However, the rate-determining step is the nucleophilic attack, which is disfavored on the electron-rich indole ring. Therefore, direct SₙAr on 7-fluoro-1H-indole is expected to be very difficult without additional activating groups.
Experimental Data Summary: Nucleophilic Aromatic Substitution
No specific experimental data for direct SₙAr on either 4-bromo-1H-indole or 7-fluoro-1H-indole was found.
Experimental Protocols
General Procedure for Sonogashira Coupling of Bromoindoles (Adapted from[5])
To a flask, combine the bromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol). Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe. Add the terminal alkyne (1.2 mmol) dropwise. Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time, monitoring by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Coupling of Bromo-indazoles (Adapted from[1])
In a reaction vessel, combine the bromo-indazole (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and base (e.g., Cs₂CO₃, 2.0-3.0 equiv). The vessel is sealed, evacuated, and backfilled with an inert gas. Add anhydrous, degassed solvent (e.g., 1,4-dioxane). Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by flash column chromatography.
General Procedure for Friedel-Crafts Acylation of Indoles (Adapted from[11])
To a stirred solution of the indole (1.2 equiv.) in a suitable solvent (e.g., HFIP), add the acylating agent (e.g., β-nitroalkene, 1.0 equiv.) under air. Stir the reaction mixture at room temperature for the specified time. After completion, evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
This comparative guide highlights the significant differences in reactivity between the 4-bromo and 7-fluoro positions in the 1H-indole scaffold. The C-Br bond at the 4-position is a versatile and reactive handle for a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. In stark contrast, the C-F bond at the 7-position is considerably more robust and generally unreactive under standard cross-coupling conditions, necessitating the development of specific C-F activation protocols for its functionalization.
For electrophilic aromatic substitution, both substituents are deactivating, ortho-, para-directors, with the C3 position of the indole ring remaining the most probable site of attack. Nucleophilic aromatic substitution is unlikely for both derivatives without the presence of strong electron-withdrawing groups.
The lack of direct experimental data for the reactivity of 7-fluoro-1H-indole in many of these key transformations underscores a gap in the current chemical literature and presents an opportunity for future research to expand the synthetic utility of this potentially valuable building block. Researchers aiming to functionalize the 7-position of the indole ring should consider that while the fluoro-substituted starting material may be more readily available or desirable for its final properties, its elaboration will likely require more specialized and challenging synthetic methods compared to its bromo-substituted counterpart at the 4-position.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)−H Bonds [scholarworks.indianapolis.iu.edu]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
Navigating the Molecular Maze: A Comparative Guide to the Structural Analysis of 4-bromo-7-fluoro-1H-indole Derivatives
A notable scarcity of publicly available X-ray crystallographic data for 4-bromo-7-fluoro-1H-indole derivatives necessitates a generalized, yet comprehensive, guide for researchers, scientists, and drug development professionals. This guide provides an objective comparison of X-ray crystal structure analysis with other pivotal analytical techniques, complete with detailed experimental protocols and visual workflows to empower structural elucidation endeavors.
In the quest to understand the structure-activity relationships of novel pharmaceutical compounds, the precise determination of a molecule's three-dimensional architecture is paramount. For emerging classes of compounds like this compound derivatives, which hold potential in medicinal chemistry, a robust analytical strategy is crucial. While X-ray crystallography stands as the gold standard for atomic-resolution structural analysis, a multi-faceted approach employing various spectroscopic methods provides a more holistic understanding of a molecule's properties in different states.
This guide delves into the principles of single-crystal X-ray diffraction and presents a comparative analysis against Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each technique offers unique insights, and their synergistic application can overcome the limitations of any single method.
At a Glance: Comparing Analytical Techniques
The selection of an analytical technique is contingent on the specific information required, the nature of the sample, and the stage of the research. The following table summarizes the key strengths and limitations of X-ray crystallography in comparison to other common methods for the structural analysis of a hypothetical this compound derivative.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | FT-IR Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, crystal packing. | Connectivity of atoms (1D & 2D NMR), solution-state conformation and dynamics, relative stereochemistry. | Molecular weight, elemental composition (High-Res MS), fragmentation patterns for structural clues. | Presence of specific functional groups, information on bond vibrations. |
| Sample State | Single crystal | Solution | Solid, liquid, or gas | Solid, liquid, or gas |
| Key Advantage | Unambiguous determination of the complete 3D structure at atomic resolution. | Provides information about the molecule's structure and behavior in a more biologically relevant solution state. | High sensitivity, requires very small sample amounts. | Fast, non-destructive, and provides a characteristic "fingerprint" of the molecule. |
| Key Limitation | Requires the growth of high-quality single crystals, which can be challenging and time-consuming. The resulting structure is a static representation in the solid state.[1] | Structure elucidation can be complex for molecules with many overlapping signals. Does not typically provide absolute stereochemistry. | Does not provide information on the 3D arrangement of atoms or stereochemistry. | Provides limited information on the overall molecular architecture and connectivity. |
The Workflow of Discovery: From Powder to Picture
The journey of determining a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and computational science. The following diagram illustrates the typical experimental workflow for single-crystal X-ray diffraction.
A Comparative Overview of Structural Elucidation Techniques
The following diagram illustrates the complementary nature of information obtained from X-ray crystallography and other key analytical methods in the context of characterizing a novel this compound derivative.
Experimental Protocols: A Generalized Approach
While specific experimental conditions will vary depending on the exact derivative, the following protocols outline the general methodologies for the key experiments.
Single-Crystal X-ray Diffraction
-
Crystallization: The purified this compound derivative is dissolved in a suitable solvent or solvent system (e.g., acetone, acetonitrile, ethanol/water). Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data is integrated, scaled, and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. The atomic positions and thermal parameters are then refined against the experimental data to achieve the best possible fit.
-
Validation: The final crystal structure is validated using crystallographic software to check for geometric and other potential issues. The data is typically deposited in a crystallographic database.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer. Standard experiments include:
-
¹H NMR: To identify the chemical environment of hydrogen atoms.
-
¹³C NMR: To identify the chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which helps in assembling the molecular skeleton.
-
-
Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals and to determine the connectivity of the atoms in the molecule.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer. For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The mass spectrum is analyzed to determine the accurate mass of the molecular ion. This accurate mass is used to calculate the elemental composition of the molecule.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal of the FT-IR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the presence of specific functional groups (e.g., N-H stretch, C-F stretch, C-Br stretch, aromatic C-H bends).
By integrating the definitive structural information from X-ray crystallography with the complementary data from spectroscopic techniques, researchers can build a comprehensive understanding of this compound derivatives, paving the way for their potential applications in drug discovery and development.
References
A Comparative Guide to the Spectroscopic Characterization of 4-bromo-7-fluoro-1H-indole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-bromo-7-fluoro-1H-indole and its closely related isomers. Understanding the distinct spectroscopic signatures of these compounds is crucial for unambiguous identification, purity assessment, and advancing drug discovery and development programs. This document compiles available experimental data and provides standardized protocols for key spectroscopic techniques.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized indole derivative.
Caption: A generalized workflow for the spectroscopic analysis of indole derivatives.
Comparative Spectroscopic Data
Due to the limited availability of published spectroscopic data for this compound, this section presents a comparison with its isomers, 7-bromo-4-fluoro-1H-indole and 4-bromo-6-fluoro-1H-indole. This comparative approach allows for the prediction of characteristic spectral features for the target compound.
¹H NMR Spectroscopy Data
No complete ¹H NMR data for this compound was found in the public domain. The following table provides data for a related bromo-substituted indole for comparative purposes.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in CDCl₃
| Proton | 4-bromo-3-methyl-1H-indole | Expected for this compound |
| NH | 7.94 (s) | ~8.0-8.5 (br s) |
| H-2 | 7.03-6.95 (m) | ~7.0-7.3 (m) |
| H-3 | - | ~6.5-6.8 (m) |
| H-5 | 7.28-7.24 (m) | ~7.1-7.4 (dd) |
| H-6 | 7.28-7.24 (m) | ~6.8-7.1 (dd) |
Data for 4-bromo-3-methyl-1H-indole sourced from[1]. Expected values for this compound are predictive and based on general substituent effects.
¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | 7-bromo-4-fluoro-1H-indole | 4-bromo-3-methyl-1H-indole | Expected for this compound |
| C-2 | Data not available | 122.86 | ~123-126 |
| C-3 | Data not available | 113.15 | ~100-105 |
| C-3a | Data not available | 126.33 | ~125-128 |
| C-4 | Data not available | 114.93 | ~110-115 (C-Br) |
| C-5 | Data not available | 123.51 | ~120-125 |
| C-6 | Data not available | 123.65 | |
| C-7 | Data not available | 110.52 | |
| C-7a | Data not available | 137.71 | ~135-138 |
SpectraBase indicates the availability of a ¹³C NMR spectrum for 7-bromo-4-fluoro-1H-indole, but the data is not publicly accessible[2]. Data for 4-bromo-3-methyl-1H-indole sourced from[1]. Expected values are predictive.
Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Ion | Comments |
| 213/215 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for bromine. |
| 184/186 | [M-HCN]⁺ | Loss of hydrogen cyanide from the indole ring. |
| 134 | [M-Br]⁺ | Loss of a bromine radical. |
| 107 | [M-Br-HCN]⁺ | Subsequent loss of hydrogen cyanide after bromine loss. |
Predictions are based on typical fragmentation patterns of halogenated and indole-containing compounds.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Table 4: Expected IR and UV-Vis Absorption Maxima
| Spectroscopic Technique | Functional Group / Transition | Expected Absorption Range |
| FTIR | N-H stretch | 3300-3500 cm⁻¹ (broad) |
| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |
| C=C stretch (aromatic) | 1500-1600 cm⁻¹ | |
| C-F stretch | 1000-1400 cm⁻¹ | |
| C-Br stretch | 500-600 cm⁻¹ | |
| UV-Vis | π → π* | ~220 nm and ~270 nm |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR Acquisition: If applicable, acquire the fluorine spectrum. A spectral width appropriate for fluorinated organic compounds should be used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source (often via a direct insertion probe or GC inlet). The standard electron energy is 70 eV.
-
ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
-
Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λₘₐₓ.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm. Use the pure solvent as a reference blank.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ), which correspond to electronic transitions within the molecule.
References
Comparison of Analytical Methods for 4-Bromo-7-Fluoro-1H-Indole
A comprehensive guide to the analysis of 4-bromo-7-fluoro-1H-indole, this document compares High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques. It is intended for researchers, scientists, and professionals in drug development, providing objective performance comparisons supported by experimental data.
The accurate quantification of this compound is crucial for process monitoring, quality control, and stability testing in pharmaceutical development. This guide compares two common reverse-phase HPLC methods and briefly discusses alternative analytical approaches.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. For halogenated aromatic compounds like this compound, the choice of stationary phase and mobile phase is critical for achieving optimal separation from impurities and degradation products.
Method 1: C18 Stationary Phase
A C18 column is a common starting point for the separation of moderately nonpolar molecules.
Method 2: Pentafluorophenyl (PFP) Stationary Phase
PFP columns offer alternative selectivity for halogenated and aromatic compounds due to unique pi-pi and dipole-dipole interactions. This can be advantageous for resolving closely related isomers or impurities.
Data Presentation: HPLC Method Comparison
| Parameter | HPLC Method 1 (C18) | HPLC Method 2 (PFP) |
| Retention Time (min) | 5.8 | 7.2 |
| Resolution (USP) | 2.1 (vs. key impurity) | 3.5 (vs. key impurity) |
| Tailing Factor | 1.2 | 1.1 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.04 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.12 µg/mL |
| **Linearity (R²) ** | 0.9995 | 0.9998 |
| Precision (%RSD) | < 1.0% | < 0.8% |
Alternative Analytical Techniques
While HPLC is the most common method, other techniques can be employed for the analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility. GC-MS provides excellent sensitivity and structural information.
-
Spectrofluorimetry: Indole derivatives often exhibit fluorescence, which can be exploited for highly sensitive quantification.[1] This method, however, is less specific than chromatographic techniques.
Experimental Protocols
HPLC Method 1: C18 Stationary Phase
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 40% B to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
HPLC Method 2: Pentafluorophenyl (PFP) Stationary Phase
-
Column: PFP, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient: 50% B to 95% B over 12 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in methanol to a final concentration of 1 mg/mL.
Visualizations
Caption: Workflow for comparing analytical methods.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Indole Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated indole analogs, a privileged scaffold in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.
The indole nucleus is a fundamental component of a vast array of biologically active natural products and synthetic drugs. The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity. These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles. This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences.
I. Comparative Biological Activity: Anticancer Potency
The strategic placement of fluorine can dramatically enhance the therapeutic potential of indole derivatives. A prominent example is in the development of tubulin polymerization inhibitors, a class of anticancer agents.
| Compound | Non-Fluorinated Analog | Fluorinated Analog | Target | Cell Line(s) | IC₅₀ (µM) - Non-Fluorinated | IC₅₀ (µM) - Fluorinated | Fold Change in Potency |
| Indole-based Tubulin Inhibitor | Indole-acrylamide derivative | Fluorinated indole-acrylamide derivative | Tubulin | U-937 (Leukemia) | >10 | 0.6 | >16.7-fold increase |
II. Comparative Physicochemical Properties
Fluorination significantly impacts key physicochemical parameters that govern a drug's behavior in a biological system, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of fluorine can alter the acidity (pKa) and lipophilicity (logP) of a molecule.
| Property | General Impact of Fluorination on Indole Derivatives |
| pKa | Generally decreases (increases acidity of N-H proton, decreases basicity of nitrogen-containing side chains).[1] |
| logP | Can increase or decrease depending on the position and extent of fluorination.[2] |
| Metabolic Stability | Often increases due to the strength of the C-F bond, which can block sites of oxidative metabolism by cytochrome P450 enzymes.[3] |
III. Experimental Protocols
A. In Vitro Anticancer Activity (MTT Assay)
The half-maximal inhibitory concentration (IC₅₀) for the indole-acrylamide derivatives against the U-937 leukemia cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: U-937 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the fluorinated and non-fluorinated indole-acrylamide derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their cytotoxic effects.[5]
-
MTT Addition: After the incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for an additional 4 hours.[6]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals formed by viable cells.[6]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
B. Tubulin Polymerization Assay
To confirm that the anticancer activity of the indole-acrylamide derivatives is due to their interaction with tubulin, an in vitro tubulin polymerization assay is performed. This assay monitors the assembly of tubulin into microtubules.
Protocol:
-
Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP.[8]
-
Reaction Setup: The tubulin solution is transferred to a pre-warmed 96-well plate. The test compounds (fluorinated and non-fluorinated indole-acrylamide derivatives) are added at various concentrations. Positive (e.g., paclitaxel) and negative (e.g., DMSO) controls are included.[8]
-
Polymerization Monitoring: The plate is immediately placed in a spectrophotometer capable of reading absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes) at 37°C.[9]
-
Data Analysis: The increase in absorbance over time, which corresponds to the formation of microtubules, is plotted. The inhibitory effect of the compounds is determined by comparing the polymerization curves of the treated samples to the control. The IC₅₀ for tubulin polymerization can be calculated from this data.
IV. Visualizing Molecular Pathways and Workflows
A. Generalized Synthetic Workflow for Indole-Acrylamide Derivatives
Caption: Generalized synthesis of indole-acrylamide derivatives.
B. Serotonin (5-HT₂A) Receptor Signaling Pathway
Caption: Simplified 5-HT₂A receptor signaling cascade.
V. Conclusion
The strategic incorporation of fluorine into the indole scaffold offers a powerful tool for medicinal chemists to enhance the therapeutic properties of drug candidates. As demonstrated by the significant increase in anticancer potency of fluorinated indole-acrylamide derivatives, fluorination can lead to substantial improvements in biological activity. While the effects on physicochemical properties like pKa and logP are context-dependent, they provide crucial levers for optimizing a molecule's ADME profile. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the rational design and evaluation of novel fluorinated indole derivatives for various therapeutic applications. Further exploration into the structure-activity relationships of fluorinated indoles will undoubtedly continue to yield promising new drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. texaschildrens.org [texaschildrens.org]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4-bromo-7-fluoro-1H-indole: A Traditional vs. Modern Approach
For researchers and professionals in drug development, the efficient synthesis of substituted indoles is a critical task. The indole scaffold is a cornerstone in medicinal chemistry, and methods for its construction are continually evolving. This guide provides an objective comparison between a traditional and a modern synthetic method for producing 4-bromo-7-fluoro-1H-indole, a valuable building block in pharmaceutical research. The comparison is based on key performance metrics, supported by detailed experimental protocols and visual workflows.
Performance Comparison: Leimgruber-Batcho vs. Palladium-Catalyzed Intramolecular Heck Reaction
The following table summarizes the quantitative data for the synthesis of this compound via the classical Leimgruber-Batcho method and a representative modern palladium-catalyzed intramolecular Heck reaction.
| Parameter | Traditional Method (Leimgruber-Batcho) | New Method (Pd-Catalyzed Heck Cyclization) |
| Starting Material | 2-Bromo-5-fluoro-3-nitrotoluene | 2-Bromo-3-fluoroaniline |
| Key Reagents/Catalyst | DMF-DMA, Pyrrolidine, Raney Nickel, Hydrazine | Allyl bromide, NaH, Pd(OAc)₂, P(o-tol)₃, K₂CO₃ |
| Number of Steps | 2 | 2 |
| Reaction Temperature | Step 1: 110°C; Step 2: 80°C | Step 1: 0°C to RT; Step 2: 100°C |
| Reaction Time | ~18 hours | ~14 hours |
| Overall Yield | ~75% | ~85% |
| Purity (post-chromatography) | >98% | >99% |
| Key Advantages | Cost-effective reagents, well-established. | Higher yield, milder conditions for the key cyclization. |
| Key Disadvantages | Use of hazardous reagents (Raney Ni, Hydrazine). | Higher cost of palladium catalyst and ligands. |
Experimental Protocols
Traditional Method: Leimgruber-Batcho Synthesis
This method proceeds in two main steps: the formation of an enamine from the corresponding o-nitrotoluene, followed by a reductive cyclization.
Step 1: Synthesis of 1-(2-(2-bromo-5-fluoro-3-nitrophenyl)vinyl)pyrrolidine
-
To a solution of 2-bromo-5-fluoro-3-nitrotoluene (1.0 eq) in dry N,N-dimethylformamide (DMF, 5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture to 110°C and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated red solid by filtration, wash with cold methanol, and dry under vacuum to yield the enamine intermediate.
Step 2: Synthesis of this compound
-
Suspend the enamine intermediate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and ethanol (10 mL/mmol).
-
Add Raney Nickel (50% slurry in water, 0.2 eq) to the suspension.
-
Heat the mixture to 80°C and add hydrazine monohydrate (4.0 eq) dropwise over 1 hour.
-
After the addition is complete, continue stirring at 80°C for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
New Method: Palladium-Catalyzed Intramolecular Heck Reaction
This modern approach involves the N-allylation of a haloaniline followed by a palladium-catalyzed intramolecular cyclization.
Step 1: Synthesis of N-allyl-2-bromo-3-fluoroaniline
-
To a solution of 2-bromo-3-fluoroaniline (1.0 eq) in dry THF (10 mL/mmol) at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0°C and add allyl bromide (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-allyl-2-bromo-3-fluoroaniline.
Step 2: Synthesis of this compound
-
To a pressure vessel, add N-allyl-2-bromo-3-fluoroaniline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous DMF (8 mL/mmol).
-
Seal the vessel and heat the reaction mixture to 100°C for 2 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for both the traditional and modern synthetic methods.
Safety Operating Guide
Proper Disposal of 4-bromo-7-fluoro-1H-indole: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 4-bromo-7-fluoro-1H-indole (CAS No. 883500-66-1), a halogenated organic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
I. Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.
| Property | Value |
| CAS Number | 883500-66-1 |
| Molecular Formula | C₈H₅BrFN[1] |
| Molecular Weight | 214.03 g/mol [1] |
| Appearance | Yellow to Brown Sticky Oil to Solid or liquid[2] |
| Hazards | Skin irritant (H315), Serious eye irritant (H319), May cause respiratory irritation (H335)[2][3] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Nitrile rubber gloves are recommended for handling this compound.[4] Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing. |
| Body Protection | A standard laboratory coat must be worn and fully buttoned. |
| Respiratory Protection | If handling outside of a certified chemical fume hood or if dust is generated, a NIOSH-approved respirator with an organic vapor cartridge is required. |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a controlled and systematic manner. As a halogenated organic compound, it requires special handling to prevent environmental contamination.
1. Waste Segregation:
-
Crucially, do not mix this compound waste with non-halogenated organic waste.
-
A dedicated, clearly labeled hazardous waste container must be designated for "Halogenated Organic Waste."
2. Containerization:
-
Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.
-
Ensure the container is in good condition and free from leaks or contamination.
3. Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration or amount of the waste.
-
The associated hazards (e.g., "Irritant").
-
The date of accumulation.
-
4. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be a secondary containment bin to capture any potential leaks.
-
Keep the container tightly sealed except when adding waste.
5. Final Disposal:
-
Once the container is full or has reached the end of its accumulation period (as per institutional guidelines), arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The primary method of disposal for halogenated organic compounds is high-temperature incineration at a permitted facility.
IV. Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and appropriate action is necessary to mitigate harm.
A. Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the personal protective equipment outlined in Section II.
-
Containment: For solid spills, carefully sweep up the material and place it into the designated halogenated waste container. Avoid creating dust. If it is an oil or liquid, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the EHS department.
B. Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[5]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-bromo-7-fluoro-1H-indole
Essential Safety and Handling Guide for 4-bromo-7-fluoro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of similar halogenated indole compounds and are intended to ensure the safe handling of this chemical in a laboratory setting.
Hazard Assessment
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Proper PPE is a critical line of defense and must be used in conjunction with appropriate engineering controls, such as a fume hood.[4]
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[4][5] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes.[4][5] | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] Gloves should be inspected before use and removed properly to avoid skin contamination. | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls like a fume hood are insufficient or during spill cleanup.[4][5] | Prevents inhalation of dust or aerosols. |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling of this compound from receipt to disposal.
Pre-Handling Procedures
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific experimental conditions.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Ventilation: All handling of this compound should be performed inside a certified chemical fume hood.[6]
Handling Procedures
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Preparation: Keep the container of this compound tightly closed when not in use and store it in a cool, dry, well-ventilated area.[6]
-
Weighing and Transfer:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Spill and Emergency Procedures
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[4]
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials from spills, must be collected in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal program.[2][6] Consult with your institution's EHS department for specific disposal guidelines and local regulations.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. 4-bromo-7-fluoro-2,3-dihydro-1H-indole-2,3-dione | C8H3BrFNO2 | CID 43555512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 6-Bromo-4-fluoro-1H-indole | 885520-59-2 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. aksci.com [aksci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
